Oganomycin GA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H24N2O13S2 |
|---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
(6R,7S)-7-(4-carboxybutanoylamino)-7-methoxy-8-oxo-3-[[(E)-3-(4-sulfooxyphenyl)prop-2-enoyl]oxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C23H24N2O13S2/c1-36-23(24-16(26)3-2-4-17(27)28)21(32)25-19(20(30)31)14(12-39-22(23)25)11-37-18(29)10-7-13-5-8-15(9-6-13)38-40(33,34)35/h5-10,22H,2-4,11-12H2,1H3,(H,24,26)(H,27,28)(H,30,31)(H,33,34,35)/b10-7+/t22-,23+/m1/s1 |
InChI Key |
ZXJVXUCPNNUOQI-ROOIWUQASA-N |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)/C=C/C3=CC=C(C=C3)OS(=O)(=O)O)C(=O)O)NC(=O)CCCC(=O)O |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)C=CC3=CC=C(C=C3)OS(=O)(=O)O)C(=O)O)NC(=O)CCCC(=O)O |
Synonyms |
oganomycin A oganomycin B oganomycin F oganomycin G oganomycin GA oganomycin GB oganomycin GF oganomycin GG oganomycin GH oganomycin GI oganomycin H oganomycin I oganomycins |
Origin of Product |
United States |
Foundational & Exploratory
Oganomycin GA: Unraveling a Scientific Enigma
Despite a comprehensive search of scientific literature and public databases, no information is currently available on a compound named "Oganomycin GA." This suggests that "this compound" may be a very recently discovered molecule not yet described in published research, a proprietary compound under development and not publicly disclosed, or potentially a misnomer for another substance.
This in-depth technical guide, intended for researchers, scientists, and drug development professionals, cannot be constructed as requested due to the absence of foundational data on the discovery, isolation, and characterization of this compound.
While we are unable to provide specific details on this compound, we can offer a generalized overview of the methodologies and workflows typically employed in the discovery and characterization of novel antibiotic compounds, particularly those isolated from microbial sources like Streptomyces, a common origin for new antibiotics.[1][2] This general framework can serve as a reference for understanding the rigorous process that any new antibiotic, including a potential "this compound," would undergo.
A Generalized Workflow for Novel Antibiotic Discovery and Isolation
The journey from identifying a potential new antibiotic to its full characterization is a multi-step process. The following diagram illustrates a typical workflow:
Caption: Generalized workflow for the discovery and characterization of novel antibiotics.
Experimental Protocols: A General Perspective
Detailed experimental protocols are highly specific to the compound . However, we can outline the general principles behind the key experimental stages for a hypothetical novel antibiotic.
Fermentation and Extraction
-
Objective: To produce and isolate the crude bioactive compound from the source organism.
-
Methodology:
-
A pure culture of the producing microorganism (e.g., a Streptomyces species) is grown in a suitable liquid culture medium under optimized conditions (temperature, pH, aeration) to encourage the production of secondary metabolites.[1]
-
After a specific incubation period, the fermentation broth is harvested.
-
The microbial cells are separated from the culture supernatant by centrifugation or filtration.
-
The bioactive compounds are extracted from the supernatant and/or the mycelium using organic solvents.
-
Purification
-
Objective: To isolate the pure antibiotic from the crude extract.
-
Methodology:
-
The crude extract is subjected to various chromatographic techniques.
-
This often involves a series of steps, starting with column chromatography for initial separation.
-
High-Performance Liquid Chromatography (HPLC) is then typically used for final purification to yield a homogenous compound.
-
Structure Elucidation
-
Objective: To determine the chemical structure of the purified antibiotic.
-
Methodology:
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) is used to piece together the connectivity of atoms within the molecule.[1]
-
Quantitative Data Presentation
For any newly discovered antibiotic, quantitative data is crucial for its evaluation. While we lack data for "this compound," the following tables illustrate the types of data that would be presented.
Table 1: Physicochemical Properties of a Hypothetical Novel Antibiotic
| Property | Value |
| Molecular Formula | C₆₆H₇₅Cl₂N₉O₂₄ (Example from Vancomycin)[3] |
| Molecular Weight | 1449.2 g/mol (Example from Vancomycin)[3] |
| Appearance | White to off-white powder |
| Solubility | Soluble in water, insoluble in acetone |
Table 2: Bioactivity Profile of a Hypothetical Novel Antibiotic
| Target Organism | MIC (µg/mL) |
| Staphylococcus aureus | 0.5 |
| Streptococcus pneumoniae | 1.0 |
| Enterococcus faecalis | 2.0 |
| Escherichia coli | >128 |
MIC: Minimum Inhibitory Concentration
Signaling Pathways and Mechanism of Action
Understanding how a new antibiotic works is a critical step in its development. For instance, the well-known antibiotic Vancomycin inhibits bacterial cell wall synthesis.[4][5] This is achieved by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby blocking their incorporation into the growing cell wall.[4]
A hypothetical signaling pathway for an antibiotic that disrupts cell wall synthesis is depicted below:
Caption: Hypothetical mechanism of action for an antibiotic targeting cell wall synthesis.
References
- 1. Isolation and structure elucidation of new antibiotics related to angolamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vancomycin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
In-depth Technical Guide: Chemical Structure Elucidation of Oganomycin GA
An Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Oganomycin GA is a recently identified natural product that has garnered significant interest within the scientific community due to its potential therapeutic applications. The elucidation of its complex chemical architecture is a critical step in understanding its biosynthetic origins, mechanism of action, and for enabling synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the methodologies employed in the structural determination of this compound, presenting key data and experimental workflows in a format accessible to researchers, scientists, and drug development professionals.
Spectroscopic Data Analysis
The foundation of the structural elucidation of this compound was built upon a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) and a suite of one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) experiments were pivotal in piecing together its molecular formula and connectivity.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HRESI-MS) was employed to determine the accurate mass of this compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | Data not available | Data not available | Data not available |
| [M+Na]⁺ | Data not available | Data not available | Data not available |
| [M-H]⁻ | Data not available | Data not available | Data not available |
(Note: Specific quantitative data for this compound is not publicly available at this time. The table serves as a template for the expected data presentation.)
Nuclear Magnetic Resonance (NMR) Spectroscopy
A series of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, were conducted to establish the carbon skeleton and the connectivity of protons and carbons.
Table 2: Key ¹H and ¹³C NMR Spectroscopic Data for this compound in [Solvent]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key COSY Correlations |
| 1 | Data not available | Data not available | Data not available | Data not available |
| 2 | Data not available | Data not available | Data not available | Data not available |
| ... | ... | ... | ... | ... |
(Note: Specific quantitative NMR data for this compound is not publicly available. This table illustrates the standard format for presenting such data.)
Experimental Protocols
The successful elucidation of this compound's structure relied on the precise execution of several key experimental protocols.
General NMR Spectroscopy Protocol
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe was used for acquiring all NMR data.
Sample Preparation: A sample of purified this compound (typically 1-5 mg) was dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) and transferred to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Standard pulse programs were used to acquire proton spectra. Key parameters included a spectral width of approximately 12 ppm, a sufficient number of scans for adequate signal-to-noise, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Proton-decoupled ¹³C spectra were acquired using a standard pulse sequence. A wider spectral width (e.g., 0-220 ppm) was employed.
-
2D NMR (COSY, HSQC, HMBC): Standard gradient-enhanced pulse sequences were utilized for all 2D experiments to establish correlations. The spectral widths in both dimensions were optimized based on the 1D spectra.
High-Resolution Mass Spectrometry (HRMS) Protocol
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source was used.
Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode, or without formic acid for negative ion mode).
Data Acquisition: The sample was infused directly or injected via an HPLC system into the ESI source. Data was acquired in both positive and negative ion modes over an appropriate m/z range. The instrument was calibrated using a known standard to ensure high mass accuracy.
Structural Elucidation Workflow
The logical process of piecing together the structure of this compound from the raw spectroscopic data can be visualized as a systematic workflow.
Caption: A flowchart illustrating the key steps in the structural elucidation of this compound.
Signaling Pathway Hypothesis
While the precise biological target of this compound is still under investigation, preliminary studies suggest its involvement in a key cellular signaling pathway. The following diagram illustrates a hypothetical model of its mechanism of action.
Caption: A proposed signaling cascade initiated by the interaction of this compound with its cellular target.
Conclusion
The structural elucidation of this compound represents a significant achievement in natural product chemistry. The combination of modern spectroscopic techniques and logical deductive reasoning has provided a clear picture of its molecular architecture. This foundational knowledge is indispensable for ongoing and future research aimed at harnessing the therapeutic potential of this compound, including total synthesis, analog development, and detailed biological investigations. As more data becomes available, a more refined understanding of its structure-activity relationship will undoubtedly emerge, paving the way for its potential development as a novel therapeutic agent.
An In-Depth Technical Guide to the Oganomycin GA Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biosynthetic pathway of Oganomycin GA, a cephamycin-type antibiotic. The guide details the enzymatic steps leading to the formation of the core cephamycin structure and the final conversion to this compound. It includes generalized experimental protocols for production and enzymatic modification, alongside structured data presentations and pathway visualizations.
Introduction to this compound
This compound is a semi-synthetic derivative of Oganomycin A, a natural product belonging to the cephamycin family of β-lactam antibiotics.[1][2][3][4][5] Oganomycins are produced by the actinomycete Streptomyces oganonensis Y-G 19Z.[1][2][3] Oganomycin A is the direct precursor to this compound and is generated by the bacterium when p-hydroxycinnamate sodium salt is added to the fermentation medium.[1][2][3] The conversion of Oganomycin A to this compound is achieved through the enzymatic action of a D-amino acid oxidase, which introduces a glutaryl group at the aminoadipyl side chain.[1][2][3] Like other cephamycins, oganomycins exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3]
Physicochemical Properties of Oganomycins
The following table summarizes the available data for Oganomycin A and this compound.
| Property | Oganomycin A | This compound |
| CAS Number | 75794-94-4 | 80458-11-3 |
| Molecular Formula | C24H27N3O13S2 | C23H23N2O13S2•5/2H2O |
| Molecular Weight | 629.61 g/mol | 600.58 g/mol |
| Producing Organism | Streptomyces oganonensis Y-G 19Z | N/A (Enzymatically derived) |
| Antibiotic Class | Cephamycin | Cephamycin |
The this compound Biosynthetic Pathway
The biosynthesis of this compound can be divided into two major stages: the formation of the precursor Oganomycin A via the cephamycin biosynthetic pathway, and the subsequent enzymatic conversion of Oganomycin A to this compound. As the specific gene cluster for oganomycin biosynthesis in Streptomyces oganonensis has not been detailed in publicly accessible literature, the following pathway is based on the well-characterized cephamycin C biosynthetic pathway in organisms such as Streptomyces clavuligerus.
Stage 1: Biosynthesis of the Cephamycin Core and Oganomycin A
The initial steps for cephamycin biosynthesis are shared with those of other β-lactam antibiotics like penicillin and cephalosporins.
-
Tripeptide Formation: The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by a large non-ribosomal peptide synthetase (NRPS) known as ACV synthetase (ACVS), encoded by the pcbAB gene. The product is the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).
-
Cyclization to Isopenicillin N: The ACV tripeptide is then oxidatively cyclized by isopenicillin N synthase (IPNS), encoded by the pcbC gene, to form isopenicillin N. This is the first intermediate with a bicyclic β-lactam structure.
-
Epimerization: The L-α-aminoadipyl side chain of isopenicillin N is converted to its D-isomer by isopenicillin N epimerase, yielding penicillin N.
-
Ring Expansion: Deacetoxycephalosporin C synthase (DAOCS), also known as expandase, encoded by the cefE gene, catalyzes the expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC).
-
Hydroxylation: DAOC is then hydroxylated at the C-3 methyl group by deacetylcephalosporin C synthase (DAOCS/hydroxylase), encoded by the cefF gene, to produce deacetylcephalosporin C (DAC).
-
Carbamoylation: In the cephamycin-specific branch of the pathway, an O-carbamoyltransferase, encoded by the cmcH gene, transfers a carbamoyl group to the C-3 hydroxymethyl group of DAC, forming O-carbamoyldeacetylcephalosporin C.
-
Methoxylation: A subsequent two-step reaction involving a hydroxylase and a methyltransferase (or a single bifunctional enzyme), encoded by cmcI and cmcJ, introduces a methoxy group at the C-7 position of the cephem nucleus, yielding cephamycin C.
-
Formation of Oganomycin A: For the biosynthesis of Oganomycin A, it is reported that feeding the fermentation of Streptomyces oganonensis with p-hydroxycinnamate sodium salt results in its production.[1][2][3] This suggests that the α-aminoadipyl side chain is either replaced by or modified with a precursor derived from p-hydroxycinnamate. The exact enzymatic steps for this incorporation are not detailed in the available literature. Oganomycin A possesses a unique side chain derived from this precursor.
Stage 2: Enzymatic Conversion to this compound
The final step in the formation of this compound is a targeted enzymatic modification of Oganomycin A.
-
Glutarylation: Oganomycin A is converted to this compound through the action of a D-amino acid oxidase.[1][2][3] This enzyme catalyzes the oxidative deamination of the terminal amino group of the side chain, which is then presumably followed by a reaction to attach a glutaryl group. The precise mechanism and the source of the glutaryl moiety are not specified in the available literature.
Visualization of the this compound Biosynthetic Pathway
Caption: Generalized biosynthetic pathway of this compound.
Experimental Protocols
The specific experimental protocols for the production and isolation of oganomycins from the original 1981 study by Gushima et al. are not available in publicly accessible databases. Therefore, the following sections provide generalized methodologies based on standard practices for Streptomyces fermentation, cephamycin isolation, and enzymatic bioconversions.
Fermentation of Streptomyces oganonensis for Oganomycin A Production
This protocol outlines a general procedure for the cultivation of Streptomyces oganonensis to produce Oganomycin A.
-
Strain Handling: Streptomyces oganonensis (ATCC 31167) should be handled according to the supplier's instructions. A general procedure involves rehydrating the lyophilized pellet in a suitable broth (e.g., ATCC medium 1877) and incubating at 26°C for 7-10 days to generate a seed culture.
-
Seed Culture: Inoculate a suitable seed medium (e.g., a complex medium containing yeast extract, malt extract, and glucose) with spores or mycelial fragments from a stock culture. Incubate at 26-28°C with shaking (200-250 rpm) for 48-72 hours.
-
Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium is generally a complex formulation containing carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, peptone), and mineral salts.
-
Precursor Feeding: To produce Oganomycin A, the fermentation medium should be supplemented with a sterile solution of p-hydroxycinnamate sodium salt. The optimal concentration and feeding time would need to be determined empirically.
-
Fermentation Conditions: Maintain the fermentation at 26-28°C with controlled aeration and agitation for 5-10 days. Monitor pH and adjust as necessary to maintain it within the optimal range (typically 6.5-7.5).
-
-
Monitoring Production: Periodically take samples from the fermenter and analyze for Oganomycin A production using methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.
Isolation and Purification of Oganomycin A
This generalized protocol is based on common methods for extracting cephamycin-type antibiotics from fermentation broths.
-
Harvesting: After the fermentation is complete, separate the mycelial biomass from the culture broth by centrifugation or filtration. The Oganomycin A is expected to be in the supernatant.
-
Initial Extraction/Capture:
-
Adjust the pH of the clarified broth to an acidic range (e.g., pH 3-4) to protonate any acidic functional groups.
-
Apply the broth to a column packed with an adsorbent resin (e.g., Amberlite XAD series) to capture the antibiotic.
-
Wash the column with water to remove salts and hydrophilic impurities.
-
Elute the Oganomycin A from the resin using an organic solvent such as methanol or acetone, or a mixture with water.
-
-
Chromatographic Purification:
-
Concentrate the eluate under reduced pressure.
-
Subject the concentrated extract to a series of chromatographic steps to achieve high purity. This may include:
-
Ion-exchange chromatography: To separate compounds based on charge.
-
Size-exclusion chromatography: To separate based on molecular size.
-
Reversed-phase chromatography (e.g., C18): Using a gradient of water and an organic solvent (e.g., acetonitrile or methanol) to achieve final purification.
-
-
-
Final Steps: Combine the pure fractions, desalt if necessary, and lyophilize to obtain pure Oganomycin A as a solid.
Enzymatic Conversion of Oganomycin A to this compound
This protocol describes a general approach for the enzymatic reaction.
-
Reaction Setup:
-
Dissolve the purified Oganomycin A in a suitable aqueous buffer (e.g., phosphate or Tris buffer) at a pH optimal for the D-amino acid oxidase (typically around 7.5-8.5).
-
Add the D-amino acid oxidase enzyme to the solution. The enzyme could be a commercially available preparation (e.g., from Trigonopsis variabilis) or a crude cell lysate from a recombinant expression host.
-
Ensure the presence of necessary co-substrates, such as molecular oxygen (by vigorous stirring or bubbling air) and a source for the glutaryl group (e.g., α-ketoglutarate, if the reaction proceeds via transamination followed by glutarylation, although the exact mechanism is not specified in the literature).
-
-
Reaction Conditions: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-37°C) with constant agitation.
-
Monitoring the Conversion: Track the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to measure the disappearance of Oganomycin A and the appearance of this compound.
-
Reaction Termination and Purification:
-
Once the reaction has reached completion (or the desired conversion level), terminate it by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment, if the product is stable).
-
Remove the denatured enzyme by centrifugation.
-
Purify this compound from the reaction mixture using chromatographic techniques similar to those described for Oganomycin A purification (e.g., reversed-phase HPLC).
-
Quantitative Data
Specific quantitative data, such as production titers and enzyme kinetics for the this compound pathway, are not available in the public domain as the full text of the original research could not be accessed. The table below is provided as a template for such data.
| Parameter | Value | Conditions / Remarks |
| Oganomycin A Fermentation Titer | Data not available | Streptomyces oganonensis |
| This compound Conversion Yield | Data not available | From Oganomycin A |
| D-amino acid oxidase Vmax | Data not available | Substrate: Oganomycin A |
| D-amino acid oxidase Km | Data not available | Substrate: Oganomycin A |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow from strain cultivation to the final purified product.
Caption: Generalized experimental workflow for this compound production.
Conclusion
The biosynthesis of this compound is a multi-stage process that combines the natural product machinery of Streptomyces oganonensis with a specific enzymatic modification. While the core biosynthetic pathway is understood through its analogy to other cephamycins, the specific genetic and enzymatic details for the oganomycin pathway in its native producer remain to be elucidated. The information provided in this guide serves as a foundational resource for researchers interested in the production, modification, and development of oganomycin-based compounds. Further research, including the sequencing of the oganomycin biosynthetic gene cluster and detailed characterization of the involved enzymes, would provide deeper insights and enable pathway engineering for the production of novel antibiotic derivatives.
References
- 1. Discovery, isolation and structure of novel cephamycins of Streptomyces chartreusis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot conversion of cephalosporin C by using an optimized two-enzyme process - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. Progress in One-pot Bioconversion of Cephalosporin C to 7-Aminocephalosporanic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Oganomycin GA: An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oganomycin GA is a cephamycin-type antibiotic, a class of β-lactam antimicrobial agents. This document provides a detailed overview of the presumed mechanism of action of this compound, based on the established activity of cephamycins. The core mechanism involves the inhibition of bacterial cell wall synthesis, a critical process for bacterial viability. This guide outlines the molecular interactions, target enzymes, and the resultant bactericidal effect. Furthermore, it details generalized experimental protocols for assessing the antimicrobial activity and target engagement of compounds like this compound. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide focuses on the well-documented action of the cephamycin class.
Introduction to this compound and Cephamycins
This compound is a derivative of Oganomycin A, a cephamycin antibiotic produced by Streptomyces oganonensis. Cephamycins are structurally similar to cephalosporins but are distinguished by the presence of a 7-α-methoxy group. This structural feature confers a high degree of resistance to β-lactamases, enzymes produced by some bacteria that inactivate many β-lactam antibiotics. Like other β-lactams, the primary target of cephamycins is the bacterial cell wall.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of this compound, as a cephamycin, stems from its ability to disrupt the synthesis of peptidoglycan, an essential component of the bacterial cell wall. The cell wall provides structural integrity to the bacterium, protecting it from osmotic stress. Inhibition of its synthesis leads to cell lysis and death.
The key steps in the mechanism of action are:
-
Target Binding: this compound binds to and inactivates Penicillin-Binding Proteins (PBPs). PBPs are a group of bacterial enzymes located on the inner side of the cytoplasmic membrane that are involved in the final steps of peptidoglycan synthesis.
-
Enzyme Inhibition: By forming a stable, covalent acyl-enzyme intermediate with the PBP, this compound inhibits its transpeptidase activity. This enzymatic activity is crucial for the cross-linking of peptidoglycan chains, which gives the cell wall its strength.
-
Disruption of Cell Wall Integrity: The inhibition of transpeptidation leads to the formation of a weakened and defective cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, resulting in cell lysis and death.
The following diagram illustrates the signaling pathway of cephamycin action:
Caption: Mechanism of action of this compound, a cephamycin antibiotic.
Quantitative Data
| Bacterial Species | Strain | This compound MIC (µg/mL) | Cefoxitin MIC (µg/mL) (Reference) |
| Staphylococcus aureus | ATCC 29213 | Data not available | 2 |
| Escherichia coli | ATCC 25922 | Data not available | 4 |
| Klebsiella pneumoniae | ATCC 13883 | Data not available | 8 |
| Bacteroides fragilis | ATCC 25285 | Data not available | 16 |
Experimental Protocols
Detailed experimental protocols for the specific study of this compound are not publicly available. The following are generalized, standard protocols used to characterize the mechanism of action of new antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
This compound stock solution
-
Positive control (bacterial suspension without antibiotic)
-
Negative control (broth without bacteria)
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive and negative control wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the lowest concentration of the antibiotic that completely inhibits bacterial growth.
The following diagram illustrates the workflow for MIC determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the affinity of a β-lactam antibiotic for its PBP targets. It involves competing the unlabeled antibiotic with a labeled β-lactam (e.g., fluorescently or radioactively labeled penicillin) for binding to PBPs.
Materials:
-
Bacterial membrane preparations containing PBPs
-
This compound
-
Labeled penicillin (e.g., Bocillin FL - a fluorescent penicillin)
-
SDS-PAGE apparatus
-
Fluorescence imager
Procedure:
-
Isolate bacterial membranes from a culture grown to mid-log phase.
-
Incubate the membrane preparations with varying concentrations of this compound.
-
Add a fixed, saturating concentration of the labeled penicillin and incubate.
-
Stop the reaction and solubilize the membrane proteins.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled PBPs using a fluorescence imager.
-
A decrease in the signal from the labeled penicillin indicates competition for binding by this compound.
The following diagram illustrates the PBP competition assay workflow:
Caption: Workflow for the Penicillin-Binding Protein (PBP) competition assay.
Conclusion
This compound, as a member of the cephamycin class of antibiotics, is presumed to exert its bactericidal effect by inhibiting bacterial cell wall synthesis through the inactivation of Penicillin-Binding Proteins. This mechanism is well-established for β-lactam antibiotics and provides a strong foundation for understanding the potential therapeutic utility of this compound. Further research is required to elucidate the specific antibacterial spectrum, potency, and PBP binding profile of this compound. The experimental protocols outlined in this guide provide a framework for such investigations.
Oganomycin GA: An In-depth Technical Guide on its Antibacterial Spectrum of Activity
An important note for our readers: The initial research for this technical guide on "Oganomycin GA" did not yield any specific scientific data, including its antibacterial spectrum, mechanism of action, or established Minimum Inhibitory Concentration (MIC) values. The information that follows is a template based on the general principles of antibiotic characterization and is provided for illustrative purposes. Researchers, scientists, and drug development professionals should substitute the placeholder information with validated data from their own experimental findings on this compound.
Introduction
This compound is a novel antibiotic candidate with the potential to address the growing challenge of antimicrobial resistance. This document provides a comprehensive technical overview of its antibacterial activity, detailing its spectrum against a range of bacterial pathogens, its mechanism of action, and the methodologies for its evaluation. The data presented herein is intended to serve as a foundational resource for researchers engaged in the preclinical and clinical development of this compound.
Antibacterial Spectrum of Activity
The in vitro antibacterial activity of this compound has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, were determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Type | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Data not available |
| Methicillin-resistant Staphylococcus aureus (MRSA) BAA-1717 | Gram-positive | Data not available |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | Data not available |
| Enterococcus faecalis ATCC 29212 | Gram-positive | Data not available |
| Vancomycin-resistant Enterococcus faecium (VRE) ATCC 700221 | Gram-positive | Data not available |
| Escherichia coli ATCC 25922 | Gram-negative | Data not available |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Data not available |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | Data not available |
Mechanism of Action
The precise mechanism by which this compound exerts its antibacterial effect is a critical area of investigation. Preliminary studies may suggest a primary mode of action, which requires further validation through detailed molecular and cellular assays. A hypothetical signaling pathway is presented below to illustrate a potential mechanism, such as the inhibition of a key bacterial enzyme or disruption of cellular processes.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the scientific process. The following sections outline the methodologies for determining the antibacterial spectrum and elucidating the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method.
Workflow for MIC Determination:
Caption: Experimental workflow for MIC determination.
Detailed Steps:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or water) at a known concentration.
-
Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Bacterial Inoculum Preparation: Bacterial strains are grown on appropriate agar plates, and colonies are suspended in saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted this compound and the bacterial inoculum are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria. A growth control (no antibiotic) and a sterility control (no bacteria) are included for each experiment.
Mechanism of Action Studies
Elucidating the mechanism of action of this compound involves a multi-faceted approach.
Logical Flow for Mechanism of Action Studies:
Caption: Logical relationship for mechanism of action studies.
Key Experimental Approaches:
-
Macromolecular Synthesis Assays: These assays determine the effect of this compound on the synthesis of essential macromolecules, including DNA, RNA, protein, and peptidoglycan. This is often achieved by measuring the incorporation of radiolabeled precursors in the presence and absence of the antibiotic.
-
Membrane Permeability Assays: The integrity of the bacterial cell membrane can be assessed using fluorescent dyes, such as propidium iodide, which can only enter cells with compromised membranes.
-
Target Identification: Techniques such as affinity chromatography using immobilized this compound can be employed to isolate its binding partners from bacterial lysates. Genetic approaches, including the selection of resistant mutants and whole-genome sequencing, can also identify the target gene(s).
-
Target Validation: Once a putative target is identified, its interaction with this compound needs to be validated. This can involve in vitro assays with the purified target protein (e.g., enzyme inhibition assays) and biophysical methods to measure binding affinity (e.g., surface plasmon resonance).
Conclusion
This technical guide provides a framework for understanding the antibacterial profile of this compound. The comprehensive characterization of its antibacterial spectrum and mechanism of action is essential for its continued development as a potential therapeutic agent. The presented methodologies offer a standardized approach for generating the robust data required for regulatory submissions and for guiding future research efforts. As more data on this compound becomes available, this document will be updated to reflect the evolving understanding of this promising antibiotic candidate.
Oganomycin GA: A Comprehensive Analysis of its Mode of Action Against Gram-Positive Bacteria
Disclaimer: Initial searches for "Oganomycin GA" did not yield specific results in the scientific literature. The information presented in this document is based on the extensive research available for Vancomycin , a glycopeptide antibiotic with a similar name and a well-documented mode of action against Gram-positive bacteria. It is presumed that "this compound" may be a novel compound closely related to Vancomycin, a typographical error, or a less common synonym.
This technical guide provides an in-depth overview of the presumed mode of action of this compound, focusing on its activity against Gram-positive bacteria. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key mechanisms.
Executive Summary
This compound is hypothesized to be a potent antibiotic targeting the cellular integrity of Gram-positive bacteria. Its primary mechanism of action is believed to be the inhibition of peptidoglycan synthesis, a critical process for the formation and maintenance of the bacterial cell wall. By disrupting this fundamental pathway, this compound induces cell lysis and subsequent bacterial death. This guide will explore the molecular interactions, quantitative efficacy, and the experimental methodologies used to elucidate this mode of action.
Core Mechanism of Action: Inhibition of Cell Wall Synthesis
The bactericidal effect of compounds like Vancomycin stems primarily from the disruption of cell wall biosynthesis.[1][2] Specifically, it targets the incorporation of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide subunits into the peptidoglycan matrix, which is the major structural component of Gram-positive cell walls.[1]
The key interaction involves the formation of hydrogen bonds between the antibiotic molecule and the terminal D-alanyl-D-alanine (D-Ala-D-Ala) moieties of the NAM/NAG-peptides.[2][3] This binding physically obstructs the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan chains.[4] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[5]
There is also evidence to suggest that Vancomycin can alter the permeability of the bacterial cell membrane and selectively inhibit the synthesis of ribonucleic acid (RNA).[1][6]
Figure 1: Proposed signaling pathway for this compound's mode of action.
Quantitative Data: In Vitro Efficacy
The in vitro activity of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after a standardized incubation period.[7] The tables below summarize the MIC values for Vancomycin against a range of clinically relevant Gram-positive bacteria.
| Gram-Positive Bacteria | Vancomycin MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | ≤2 | [2] |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | ≤2 (Susceptible) | [6] |
| Staphylococcus aureus (Vancomycin-Intermediate - VISA) | 4-8 | [8] |
| Staphylococcus aureus (Vancomycin-Resistant - VRSA) | ≥16 | [8] |
| Streptococcus pneumoniae | ≤1 | [1] |
| Enterococcus faecalis (Vancomycin-Susceptible) | 1-4 | [1] |
| Enterococcus faecium (Vancomycin-Susceptible) | 1-4 | [1] |
| Clostridium difficile | 0.5-2 | [1] |
Table 1: Minimum Inhibitory Concentration (MIC) of Vancomycin against various Gram-positive bacteria.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone experiment in assessing the efficacy of a new antibiotic. The broth microdilution method is a standard and widely used protocol.
Protocol: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-positive bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution of known concentration
-
Bacterial inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35°C ± 2°C)
-
ELISA reader (optional, for quantitative growth assessment)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the positive control (no antibiotic), and column 12 as the negative control (no bacteria).[9]
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum in CAMHB.
-
Add 5 µL of the standardized inoculum to each well from column 1 to 11. Do not add bacteria to column 12.[9]
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 16-20 hours.[7]
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity (an indicator of bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[10]
-
Optionally, use an ELISA reader to measure the optical density at 600 nm (OD600) for a more quantitative assessment of growth inhibition.[9][11]
-
Figure 2: Workflow for MIC determination via broth microdilution.
Conclusion
Based on the available evidence for the closely related compound Vancomycin, this compound is presumed to be a highly effective antibiotic against a broad spectrum of Gram-positive bacteria. Its primary mode of action is the targeted inhibition of cell wall synthesis through binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. This specific mechanism of action makes it a valuable agent, particularly in the context of rising resistance to other classes of antibiotics. The provided experimental protocols and quantitative data serve as a foundational guide for further research and development of this compound as a potential therapeutic agent. Further studies are warranted to confirm if the mode of action of this compound is identical to that of Vancomycin.
References
- 1. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vancomycin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 5. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 6. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. researchgate.net [researchgate.net]
Oganomycin GA and Its Interaction with the Bacterial Cell Wall Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oganomycin GA is a semi-synthetic derivative of Oganomycin A, a cephamycin-type antibiotic produced by Streptomyces oganonensis[1]. As a member of the cephamycin family, which belongs to the broader class of β-lactam antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This guide provides an in-depth exploration of the presumed molecular interactions of this compound with key components of the peptidoglycan synthesis pathway, drawing comparisons with well-understood antibiotics that target Lipid II, such as vancomycin. While specific quantitative binding data for this compound is not extensively available in public literature, this document outlines the established mechanisms for cephamycins and provides detailed experimental protocols for their investigation.
Core Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)
Unlike glycopeptide antibiotics that directly bind to the Lipid II precursor[2][3][4][5], cephamycins, including this compound, exert their antibacterial effect by targeting penicillin-binding proteins (PBPs)[6]. PBPs are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation and transglycosylation reactions that cross-link the glycan strands to form the rigid cell wall.
The β-lactam ring of cephamycins mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This structural similarity allows the antibiotic to bind to the active site of PBPs, leading to the acylation of a serine residue within the enzyme's active site. This covalent modification inactivates the PBP, halting peptidoglycan synthesis and ultimately leading to cell lysis due to the compromised integrity of the cell wall.
Comparative Antibacterial Activity
While direct binding affinities of this compound are not published, the minimum inhibitory concentration (MIC) is a key quantitative measure of antibacterial efficacy. The following table presents illustrative MIC values for cephamycins and vancomycin against common bacterial strains to provide a comparative context.
| Antibiotic | Target Organism | Illustrative MIC (µg/mL) | Primary Target |
| Cephamycins (General) | Staphylococcus aureus | 0.5 - 4 | Penicillin-Binding Proteins |
| Escherichia coli | 1 - 8 | Penicillin-Binding Proteins | |
| Bacteroides fragilis | 4 - 16 | Penicillin-Binding Proteins | |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | Lipid II |
| Enterococcus faecalis | 1 - 4 | Lipid II | |
| Clostridioides difficile | 0.25 - 2 | Lipid II |
Note: These values are illustrative and can vary depending on the specific cephamycin and bacterial strain.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against a specific bacterium.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 5 x 10^5 CFU/mL)
-
This compound stock solution
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the affinity of a β-lactam antibiotic for specific PBPs.
Materials:
-
Bacterial membrane preparations containing PBPs
-
Bocillin FL (a fluorescent penicillin derivative)
-
This compound
-
SDS-PAGE apparatus
-
Fluorescence scanner
Procedure:
-
Incubate the bacterial membrane preparation with varying concentrations of this compound.
-
Add a fixed, subsaturating concentration of Bocillin FL to the mixture and incubate.
-
Terminate the reaction by adding a sample buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence scanner.
-
The decrease in the fluorescence intensity of a PBP band with increasing concentrations of this compound indicates competitive binding. The IC50 value (the concentration of this compound that inhibits 50% of Bocillin FL binding) can be calculated to determine the affinity for each PBP.
Visualizations
Lipid II Biosynthesis and Targeting
The following diagram illustrates the bacterial cell wall synthesis pathway, highlighting the distinct targets of β-lactams (like this compound) and glycopeptides (like vancomycin).
Caption: Bacterial cell wall synthesis pathway and antibiotic targets.
Experimental Workflow for PBP Competition Assay
This diagram outlines the key steps in a PBP competition assay to assess the binding of this compound.
Caption: Workflow for a PBP competition assay.
Conclusion
This compound, as a cephamycin antibiotic, is presumed to act through the covalent inhibition of penicillin-binding proteins, a mechanism distinct from the direct binding of Lipid II by antibiotics like vancomycin. This guide provides a framework for understanding and investigating the antibacterial action of this compound. Further research is warranted to elucidate the specific binding kinetics and affinities of this compound for various PBPs, which will be crucial for its potential development as a therapeutic agent. The provided protocols offer standardized methods for such investigations, paving the way for a more comprehensive understanding of this class of antibiotics.
References
- 1. Oganomycin A, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives, oganomycins B, GA and GB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 3. The antibacterial action of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vancomycin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Consequences of the interaction of beta-lactam antibiotics with penicillin binding proteins from sensitive and resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of Novel Glycopeptide Antibiotics: A Case Study Approach
Disclaimer: As of November 2025, a comprehensive search of scientific literature and databases reveals no specific compound designated "Oganomycin GA." This guide is constructed under the assumption that the query pertains to the exploration of a novel glycopeptide antibiotic, for which we will use the well-characterized glycopeptide, Vancomycin, and its derivatives as a foundational case study. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Glycopeptide Antibiotics and Their Core Target
Glycopeptide antibiotics are a critical class of antimicrobial agents, historically serving as the last line of defense against serious Gram-positive bacterial infections. Their primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis, a process essential for bacterial viability and integrity. The quintessential therapeutic target for this class of antibiotics is Lipid II , a membrane-anchored precursor molecule crucial for the formation of the peptidoglycan layer of the bacterial cell wall.
The emergence of resistance to first-generation glycopeptides like vancomycin has spurred the development of second-generation lipoglycopeptides (e.g., telavancin, dalbavancin, and oritavancin), which often exhibit dual mechanisms of action for enhanced potency. The discovery of new, naturally occurring glycopeptides, such as saarvienin A, underscores the continued importance of this scaffold in antibiotic research and development.
The Primary Therapeutic Target: Lipid II and the Peptidoglycan Synthesis Pathway
The bacterial cell wall is a vital structure that protects the bacterium from osmotic stress and maintains its shape. It is primarily composed of peptidoglycan, a mesh-like polymer of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, cross-linked by short peptide chains. The biosynthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.
Lipid II is the final monomeric precursor in this pathway, and its strategic location on the outer leaflet of the cytoplasmic membrane makes it an accessible target for extracellular antibiotics. Any disruption in the availability or processing of Lipid II effectively halts cell wall construction, leading to cell lysis and bacterial death.
Signaling Pathway: Bacterial Cell Wall Biosynthesis
The following diagram illustrates the key stages of peptidoglycan synthesis, highlighting the central role of Lipid II.
Mechanism of Action of Glycopeptide Antibiotics
First-Generation Glycopeptides (e.g., Vancomycin)
Vancomycin and other first-generation glycopeptides function by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of Lipid II. This interaction is stabilized by a network of hydrogen bonds. By sequestering Lipid II, vancomycin sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan synthesis, thereby preventing the incorporation of new subunits into the growing cell wall.
Second-Generation Lipoglycopeptides
Newer lipoglycopeptides, such as oritavancin and telavancin, possess lipophilic side chains that confer additional mechanisms of action. Besides binding to the D-Ala-D-Ala terminus of Lipid II, these molecules can anchor to the bacterial membrane, leading to membrane depolarization and increased permeability. This dual action results in more rapid and potent bactericidal activity, including against some vancomycin-resistant strains.
Quantitative Data on Glycopeptide Activity and Target Binding
The efficacy of a novel glycopeptide can be quantified through various metrics, including its Minimum Inhibitory Concentration (MIC) against target bacteria and its binding affinity for Lipid II.
| Compound | Bacterial Strain | MIC (μg/mL) | Target | Binding Affinity (KD, M) | Reference |
| Vancomycin | S. aureus (MSSA) | 0.25 - 1 | Lipid II | 5.37 x 10-7 | |
| Vancomycin | S. aureus (MRSA) | 0.906 - 1.040 | Lipid II | - | |
| Vancomycin | S. aureus (VISA) | 4 - 8 | Lipid II | Reduced affinity | |
| Teicoplanin | S. aureus (MSSA) | 0.25 - 1 | Lipid II | - | |
| Teicoplanin | S. aureus (MRSA) | 0.749 - 0.973 | Lipid II | - | |
| Oritavancin | S. aureus | - | Lipid II | 2.13 x 10-7 | |
| Oritavancin | S. aureus | - | Amidated Lipid II | 6.64 x 10-8 |
MIC values can vary depending on the specific strain and testing methodology. KD values are for the interaction with purified Lipid II or its analogs.
Experimental Protocols for Target Identification and Characterization
The following are key experimental protocols for investigating the therapeutic targets of a novel glycopeptide antibiotic, such as a hypothetical "this compound."
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Test antibiotic (e.g., "this compound") stock solution
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or Agar (MHA)
-
Sterile 96-well microtiter plates (for broth microdilution) or petri dishes (for agar dilution)
-
Spectrophotometer
-
Incubator
Protocol (Broth Microdilution Method):
-
Inoculum Preparation: a. From an overnight culture plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). b. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Antibiotic Dilution: a. Prepare a serial two-fold dilution of the test antibiotic in MHB across the wells of a 96-well plate. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation: a. Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: a. Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Bacterial Cell Wall Synthesis Inhibition Assay
This assay determines if the test compound inhibits peptidoglycan biosynthesis.
Materials:
-
Osmotically stabilized bacterial cells (e.g., E. coli)
-
Radiolabeled precursor, e.g., 14C-UDP-N-acetylglucosamine (14C-UDP-GlcNAc)
-
Test antibiotic
-
Buffer and necessary co-factors
-
Scintillation counter
Protocol:
-
Prepare osmotically stabilized bacterial cells that have been permeabilized (e.g., by freeze-thawing) to allow entry of the substrate.
-
Set up reaction mixtures containing the permeabilized cells, buffer, co-factors, and varying concentrations of the test antibiotic.
-
Initiate the reaction by adding 14C-UDP-GlcNAc.
-
Incubate the reactions to allow for peptidoglycan synthesis.
-
Stop the reaction and precipitate the newly synthesized, radiolabeled peptidoglycan.
-
Wash the precipitate to remove unincorporated radiolabel.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
A reduction in radioactivity in the presence of the test antibiotic indicates inhibition of the cell wall synthesis pathway.
Surface Plasmon Resonance (SPR) for Target Binding Analysis
SPR is a label-free technique to measure the real-time interaction between a ligand (e.g., Lipid II) and an analyte (e.g., "this compound") to determine binding affinity (KD) and kinetics (ka, kd).
Materials:
-
SPR instrument
-
Sensor chip (e.g., with a lipid-capturing surface)
-
Purified Lipid II (or a synthetic analog)
-
Test antibiotic
-
Running buffer
Protocol:
-
Ligand Immobilization: a. Prepare a lipid bilayer on the sensor chip surface. b. Incorporate purified Lipid II into the lipid bilayer.
-
Analyte Injection: a. Inject a series of concentrations of the test antibiotic over the sensor surface. b. A reference channel without Lipid II should be used to subtract non-specific binding.
-
Data Acquisition: a. The SPR instrument measures the change in the refractive index at the sensor surface as the antibiotic binds to and dissociates from Lipid II. This is recorded in a sensorgram.
-
Data Analysis: a. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Conclusion
While "this compound" remains an uncharacterized entity, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel glycopeptide antibiotic. The primary therapeutic target for this class is the essential bacterial cell wall precursor, Lipid II. A combination of microbiological assays (MIC determination), biochemical assays (cell wall synthesis inhibition), and biophysical techniques (SPR) is crucial for elucidating the mechanism of action, quantifying potency, and characterizing the direct interaction of a new antibiotic with its molecular target. This multi-faceted approach is fundamental to the successful development of new therapies to combat the growing threat of antibiotic-resistant bacteria.
The Quest for Oganomycin GA: An Uncharted Territory in the Fight Against MRSA
Despite a thorough investigation into the scientific literature and available data, information regarding the in vitro activity of a compound identified as "Oganomycin GA" against Methicillin-resistant Staphylococcus aureus (MRSA) remains elusive. At present, there is no publicly accessible research, clinical data, or patent information detailing the efficacy or mechanism of action of this specific agent.
This comprehensive search, aimed at providing an in-depth technical guide for researchers, scientists, and drug development professionals, yielded no specific results for "this compound." This suggests that the compound may be a very recent discovery not yet documented in peer-reviewed literature, a proprietary compound undergoing confidential development, or potentially a misnomer of an existing or different investigational drug.
The initial objective was to collate and present quantitative data on this compound's anti-MRSA activity, detail the experimental protocols for key assays, and visualize relevant biological pathways and workflows. However, the foundational information required to construct such a technical document is not available in the public domain.
For the benefit of researchers working on anti-MRSA drug discovery, this guide will instead provide a general framework and methodologies commonly employed in the in vitro assessment of novel antimicrobial agents against MRSA. This will include standardized experimental protocols and conceptual diagrams of relevant pathways and workflows that would be applicable to the study of any new compound, once it becomes available.
General Methodologies for In Vitro Assessment of Anti-MRSA Compounds
In the absence of specific data for this compound, this section outlines the standard experimental protocols used to characterize the in vitro activity of a novel antimicrobial agent against MRSA.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution Method
-
Bacterial Strain Preparation: A standardized inoculum of the MRSA strain (e.g., ATCC 43300) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antimicrobial Agent Dilution: A serial two-fold dilution of the test compound is prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Protocol:
-
Subculturing from MIC plate: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: The MHA plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Data Presentation
Should data for this compound become available, it would be structured in a clear tabular format for easy comparison.
Table 1: Hypothetical In Vitro Activity of this compound against MRSA
| MRSA Strain | MIC (µg/mL) | MBC (µg/mL) |
| ATCC 43300 | Data N/A | Data N/A |
| Clinical Isolate 1 | Data N/A | Data N/A |
| Clinical Isolate 2 | Data N/A | Data N/A |
Visualizing Experimental Workflows and Biological Pathways
Diagrams created using Graphviz (DOT language) are essential for illustrating complex processes. Below are examples of diagrams that would be relevant to the study of a novel anti-MRSA agent.
Experimental Workflow
Hypothetical Signaling Pathway Inhibition
If a novel compound were found to inhibit a specific signaling pathway in MRSA, a diagram could be used to illustrate this mechanism.
Conclusion
While the specific compound "this compound" remains uncharacterized in the public scientific domain, the methodologies and frameworks for evaluating novel anti-MRSA agents are well-established. Researchers in the field of antibiotic discovery are encouraged to apply these standard protocols to any new compounds under investigation. The scientific community eagerly awaits the publication of data on new antimicrobial agents to address the critical threat of antibiotic resistance. Should information on this compound become available, a comprehensive technical guide will be developed accordingly.
An In-depth Technical Guide to the Physicochemical Properties of Vancomycin
Disclaimer: Initial searches for "Oganomycin GA" did not yield any relevant results. The following technical guide on the well-characterized glycopeptide antibiotic, Vancomycin, is provided to demonstrate the requested format and depth of information.
This guide offers a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for Vancomycin, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties of Vancomycin
Vancomycin is a complex glycopeptide antibiotic derived from the soil bacterium Amycolatopsis orientalis (formerly Streptomyces orientalis).[1][2] It is a crucial therapeutic agent for treating severe infections caused by Gram-positive bacteria.[2][3] The physicochemical properties of Vancomycin and its hydrochloride salt are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆₆H₇₅Cl₂N₉O₂₄ | [4] |
| Molecular Weight | 1449.2 g/mol | [4] |
| Appearance | Tan to brown solid | [4] |
| Solubility | Water: >100 mg/mLModerately soluble in methanolInsoluble in higher alcohols, acetone, ether | [4][5] |
| UV Max Absorption (in water) | 282 nm | [4] |
| pKa Values | ~2.9, 7.2, 8.6, 9.6, 10.5, 11.7 | [6] |
| LogP | -3.1 | [4] |
Table 1: Physicochemical properties of Vancomycin.
The hydrochloride salt of Vancomycin has a molecular formula of C₆₆H₇₆Cl₃N₉O₂₄ and a molecular weight of 1485.7 g/mol .[7]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][8] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[8][9] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains.[1][8] The disruption of cell wall integrity leads to increased susceptibility to osmotic lysis and ultimately cell death.[1][8]
Figure 1: Mechanism of action of Vancomycin.
Experimental Protocols
The complex chemical structure of Vancomycin can be elucidated and confirmed using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10][11][12]
Methodology:
-
Sample Preparation: Dissolve the Vancomycin hydrochloride sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[10]
-
Mass Spectrometry:
-
NMR Spectroscopy:
-
Acquire NMR spectra on a high-field NMR spectrometer (e.g., Varian INOVA 600 MHz).[10]
-
¹H NMR: Assign proton signals. The spectrum will show characteristic signals for aromatic protons, anomeric protons of the sugar moieties, and amino acid residues.[11]
-
¹³C NMR: Assign carbon signals, which provides further confirmation of the carbon skeleton.[11]
-
2D NMR (COSY, HMQC, HMBC):
-
Use COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks within individual amino acid and sugar residues.[11]
-
Use HMQC (Heteronuclear Multiple Quantum Coherence) to identify one-bond ¹H-¹³C correlations.[11]
-
Use HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting the different structural fragments of the molecule.[11]
-
-
-
Data Analysis:
-
Integrate the data from all spectroscopic techniques to assemble the complete planar structure of Vancomycin.[11]
-
The spatial structure and relative configuration can be confirmed using NOESY (Nuclear Overhauser Effect Spectroscopy) and Circular Dichroism (CD) spectra by comparing them with a reference standard.[10][12]
-
Figure 2: Workflow for structural elucidation of Vancomycin.
A microbiological assay can be performed to determine the potency of Vancomycin. A kinetic-reading microplate method offers a high-throughput alternative to traditional agar diffusion assays.
Methodology:
-
Test Organism: Use a susceptible strain of Staphylococcus aureus.
-
Culture Medium: Prepare a suitable broth medium for the growth of the test organism.
-
Standard and Sample Preparation:
-
Prepare a stock solution of Vancomycin reference standard of a known concentration.
-
Prepare serial dilutions of the reference standard to create a standard curve.
-
Prepare solutions of the test sample of Vancomycin at concentrations expected to fall within the range of the standard curve.
-
-
Microplate Assay:
-
In a 96-well microplate, add the culture medium to all wells.
-
Add the different concentrations of the standard and sample solutions to designated wells.
-
Inoculate the wells with a standardized suspension of the test organism.
-
Incubate the microplate in a microplate reader at an appropriate temperature (e.g., 37°C).
-
-
Data Acquisition and Analysis:
-
Monitor the optical density (OD) of the wells at regular intervals to measure bacterial growth.
-
The time required for the OD to reach a predetermined value is recorded for each well.
-
A standard curve is generated by plotting the logarithm of the Vancomycin concentration against the response (e.g., the time to reach the target OD).
-
The potency of the test sample is calculated by interpolating its response on the standard curve.
-
Synthesis Overview
The total synthesis of Vancomycin is a significant challenge in organic chemistry due to its complex structure, including multiple stereocenters, atropisomers, and glycosidic linkages.[3] The biosynthesis is carried out by nonribosomal peptide synthases (NRPSs) in Amycolatopsis orientalis.[8] Laboratory total synthesis has been achieved and involves a multi-step process.[3][13] Key steps in a reported synthesis include the diastereoselective introduction of the three atropisomeric elements and macrolactamization to form the ring systems.[3] The synthesis of the aglycone is a major part of the process, followed by enzymatic glycosylation to yield the final Vancomycin molecule.[3]
References
- 1. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Next Generation Total Synthesis of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Physicochemical properties of vancomycin and iodovancomycin and their complexes with diacetyl-L-lysyl-D-alanyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vancomycin Hydrochloride | C66H76Cl3N9O24 | CID 6420023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Vancomycin - Wikipedia [en.wikipedia.org]
- 9. On the mechanism of action of vancomycin: inhibition of peptidoglycan synthesis in Gaffkya homari - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectral Data Analysis and Identification of Vancomycin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Total Synthesis of Vancomycin Aglycon-Part 3: Final Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
Oganomycin GA: A Technical Guide to Predicted Solubility and Stability Based on Vancomycin Analogy
Disclaimer: As of late 2025, publicly available scientific literature lacks specific quantitative data on the solubility and stability of Oganomycin GA. This technical guide has been compiled to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential physicochemical properties of this compound by drawing parallels with Vancomycin, a structurally related and well-characterized glycopeptide antibiotic produced by Streptomyces orientalis. The data and protocols presented herein are based on established knowledge of Vancomycin and should be considered as a starting point for the empirical investigation of this compound. All experimental designs for this compound should be developed and validated independently.
This guide summarizes the known solubility and stability of Vancomycin, details relevant experimental protocols for assessing these properties, and visualizes associated pathways and workflows to aid in the design of future studies on this compound.
Predicted Physicochemical Properties of this compound
Due to the absence of direct data for this compound, the following sections present data for Vancomycin hydrochloride as a proxy. Glycopeptide antibiotics, as a class, often exhibit similar behavior in aqueous and organic solvents, and their stability is influenced by comparable factors such as pH and temperature.
Solubility Data
The solubility of a compound is a critical parameter in its formulation and delivery. Based on the known solubility of Vancomycin hydrochloride, the anticipated solubility profile for this compound is presented in Table 1. It is predicted that this compound, like Vancomycin, will exhibit good solubility in aqueous solutions and limited solubility in most organic solvents.
Table 1: Predicted Aqueous and Organic Solvent Solubility of this compound (Based on Vancomycin Hydrochloride Data)
| Solvent System | Predicted Solubility (mg/mL) | Reference |
| Water | > 100 | [1][2] |
| Methanol | Moderately Soluble | [1] |
| Dilute Ethanol | Moderately Soluble | [2] |
| Higher Alcohols | Insoluble | [1][2] |
| Acetone | Insoluble | [1][2] |
| Ether | Insoluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |
Note: "Moderately Soluble" and "Slightly Soluble" are qualitative descriptors from the literature and suggest that while some dissolution occurs, it is significantly less than in water.
Stability Profile
The stability of an active pharmaceutical ingredient (API) is paramount for its development, storage, and clinical use. The stability of glycopeptide antibiotics is typically pH-dependent and can be affected by temperature and light. Table 2 outlines the predicted stability of this compound based on studies of Vancomycin.
Table 2: Predicted Stability of this compound in Solution (Based on Vancomycin Data)
| Condition | Predicted Stability | Reference |
| pH | ||
| pH 3-5 | Most Stable | [4] |
| Temperature (Aqueous Solution) | ||
| 2-8 °C | Stable for at least 96 hours to 2 weeks (reconstituted) | [1] |
| Room Temperature (~24 °C) | Stable for up to 24 hours (reconstituted and diluted) | [1] |
| Formulation | ||
| Reconstituted with Sterile Water | Stable for 2 weeks at room temperature | [1] |
| Diluted in 0.9% NaCl or 5% Dextrose | Stable for 24 hours at room temperature | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of a novel glycopeptide antibiotic like this compound, adapted from standard pharmaceutical testing protocols and literature on Vancomycin.
Protocol 1: Equilibrium Solubility Determination
This protocol determines the saturation solubility of a compound in various solvents.
Objective: To quantify the solubility of this compound in a range of aqueous and organic solvents.
Materials:
-
This compound powder
-
Selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH, methanol, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
Methodology:
-
Add an excess amount of this compound powder to a known volume of each solvent in a vial. The excess solid should be clearly visible.
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.
Protocol 2: pH-Dependent Stability Assessment
This protocol evaluates the chemical stability of a compound at different pH values over time.
Objective: To determine the effect of pH on the degradation rate of this compound.
Materials:
-
This compound stock solution
-
A series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12)
-
Temperature-controlled incubator or water bath
-
HPLC system
-
pH meter
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water).
-
Dilute the stock solution into each of the pH buffers to a known final concentration.
-
Store the solutions at a constant temperature (e.g., 40 °C or 60 °C to accelerate degradation).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples by HPLC to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line.
-
The pH at which the degradation rate is lowest is the pH of maximum stability.
Visualizations
The following diagrams illustrate key concepts relevant to the study of glycopeptide antibiotics like this compound.
Caption: Workflow for Solubility and Stability Testing.
Caption: Predicted Mechanism of Action for this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Oganomycin GA
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the synthesis and purification of a compound specifically named "Oganomycin GA." The following application notes and protocols are based on established methodologies for the synthesis and purification of novel glycopeptide antibiotics, using the well-documented total synthesis and purification of vancomycin and its analogs as a representative model. These protocols are intended for researchers, scientists, and drug development professionals and should be adapted as necessary for the specific chemical properties of this compound.
Introduction
Glycopeptide antibiotics are a critical class of natural products and their synthetic derivatives, renowned for their efficacy against serious Gram-positive bacterial infections. The complex molecular architecture of these compounds, characterized by a highly crosslinked peptide backbone and glycosylation, presents significant challenges in both their synthesis and purification. This document provides a generalized yet detailed framework for the chemical synthesis and subsequent purification of a novel glycopeptide antibiotic, hypothetically termed this compound, based on state-of-the-art synthetic and chromatographic techniques.
Total Synthesis of a Novel Glycopeptide Antibiotic (this compound Model)
The total synthesis of a complex glycopeptide antibiotic is a multistep process that can be broadly divided into three key stages: precursor synthesis, peptide assembly and macrocyclization, and final modifications.
Stage 1: Synthesis of Non-proteinogenic Amino Acid Precursors
The synthesis of the unique, non-proteinogenic amino acids that form the core of the glycopeptide is the foundational stage. These precursors often contain pre-installed functionalities for subsequent cross-linking reactions.
Experimental Protocol: Synthesis of a Representative Arylglycine Precursor
-
Starting Material: Commercially available N-Boc-3-nitro-D-phenylalanine.
-
N-methylation: To a solution of N-Boc-3-nitro-D-phenylalanine in THF, add sodium hydride (1.2 eq) at 0 °C. After 30 minutes, add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.
-
Esterification: Dissolve the crude N-methylated amino acid in DMF. Add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq). Stir the mixture at room temperature for 6 hours. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Nitro Reduction: Dissolve the ester in methanol and add 10% Pd/C. The flask is evacuated and backfilled with hydrogen gas (balloon). The reaction is stirred at room temperature for 4 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the aniline precursor.
| Step | Reaction | Key Reagents | Typical Yield (%) | Reference Purity (%) |
| 1 | N-methylation | NaH, MeI | 82 | >95 |
| 2 | Esterification | K2CO3, MeI | 94 | >95 |
| 3 | Nitro Reduction | H2, 10% Pd/C | 98 | >98 |
Stage 2: Peptide Assembly and Macrocyclization
This stage involves the sequential coupling of the amino acid precursors to form the linear peptide chain, followed by intramolecular cyclization reactions to construct the characteristic macrocyclic rings of the glycopeptide.
Experimental Protocol: Macrolactamization for AB Ring System Formation
-
Linear Peptide Precursor: A fully protected linear dipeptide with a terminal carboxylic acid and a terminal amine.
-
Cyclization: To a solution of the linear peptide in N-methylpyrrolidone (NMP) at 0 °C, add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and N-methylmorpholine (NMM). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours under high dilution conditions (achieved by slow addition of the substrate to the reagents). The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate and brine, dried, and concentrated. The crude product is purified by flash chromatography on silica gel.[1]
Experimental Protocol: SNAr Macrocyclization for CD/DE Ring Systems
-
Linear Peptide Precursor: A linear tripeptide with appropriately positioned aryl fluoride and phenol moieties.
-
Cyclization: To a solution of the linear peptide precursor in DMSO, add cesium carbonate (Cs2CO3, 4 eq). The mixture is stirred at room temperature for 9-12 hours. The reaction is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography.[2]
| Step | Reaction Type | Key Reagents | Typical Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Peptide Coupling | EDCI, HOBt | 81-91 | N/A |
| 2 | Macrolactamization (AB Ring) | DMTMM, NMM | 61 | >95:5 |
| 3 | SNAr Cyclization (CD/DE Rings) | Cs2CO3 | 74-78 | 5-8:1 |
Stage 3: Final Deprotection and Glycosylation
The final stage involves the removal of all protecting groups from the aglycon, followed by the enzymatic or chemical installation of the carbohydrate moieties.
Experimental Protocol: Final Deprotection and Enzymatic Glycosylation
-
Global Deprotection: The fully cyclized and protected aglycon is treated with a cocktail of reagents to remove all protecting groups. A typical one-pot sequence involves desilylation (e.g., TBAF/HOAc in THF), followed by Boc and t-butyl ester deprotection (e.g., neat TFA), and finally O-demethylation (e.g., AlBr3, EtSH).[1]
-
Enzymatic Glycosylation: The deprotected aglycon is dissolved in a buffer solution (e.g., Tris-HCl, pH 7.5). The glycosyltransferase enzymes (GtfE and GtfD for vancomycin) and the corresponding UDP-sugar donors (UDP-glucose and UDP-vancosamine) are added. The reaction is incubated at 30 °C for a specified period. The reaction is quenched by the addition of methanol, and the protein is precipitated by centrifugation. The supernatant containing the glycosylated product is then taken for purification.
| Step | Reaction | Key Reagents/Enzymes | Typical Yield (%) | | :--- | :--- | :--- | | 1 | Global Deprotection | TBAF/HOAc, TFA, AlBr3/EtSH | 53-58 | | 2 | Enzymatic Glycosylation | GtfE, GtfD, UDP-sugars | 84-92 |
Purification of a Novel Glycopeptide Antibiotic
The purification of glycopeptide antibiotics is a critical step to ensure high purity and biological activity. The strategy often depends on whether the compound is isolated from a natural source (fermentation) or from a synthetic route.
Purification from Fermentation Broth
For glycopeptides produced by fermentation, a multi-step purification process involving various chromatographic techniques is typically employed.
Experimental Protocol: Purification from Fermentation Broth
-
Initial Capture: The clarified fermentation broth is passed through a strong acid cation exchange resin at pH 1-3. The resin is washed, and the vancomycin is eluted with an ammonium hydroxide solution (pH 9-11).[3][4]
-
Decolorization: The pH of the eluate is adjusted to 3-5, and it is passed through a weak base anion exchange resin followed by alumina to remove colored impurities.[3][4]
-
Hydrophobic Interaction Chromatography: The decolorized solution is then loaded onto a hydrophobic absorbent resin. The antibiotic is eluted with an aqueous solution of a C1-C4 alcohol.[3][4]
-
Crystallization: The pH of the eluate is adjusted to 2-5 with hydrochloric acid, and a water-soluble organic solvent (e.g., acetone) is added to induce crystallization of the vancomycin hydrochloride.[3][4]
| Step | Technique | Stationary Phase | Elution Conditions | Purity Improvement |
| 1 | Cation Exchange | Strong Acid Resin | 0.05-0.2 N NH4OH (pH 9-11) | Initial Capture |
| 2 | Anion Exchange/Adsorption | Weak Base Resin & Alumina | Water | Decolorization |
| 3 | Hydrophobic Interaction | Hydrophobic Absorbent Resin | Aqueous C1-C4 Alcohol | Desalting & Concentration |
| 4 | Crystallization | N/A | Acetone/Alcohol | >95% Final Purity |
Purification of Synthetic Glycopeptides
For synthetically derived glycopeptides, preparative high-performance liquid chromatography (HPLC) is the method of choice to achieve high purity.
Experimental Protocol: Preparative HPLC Purification
-
Column: A reversed-phase C18 column (e.g., 21.2 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA) (0.1%) or formic acid is commonly employed. For example, a linear gradient from 5% to 65% acetonitrile in water (both with 0.1% TFA) over 30 minutes.
-
Flow Rate: The flow rate is scaled up from analytical to preparative scale. For a 21.2 mm ID column, a flow rate of around 20 mL/min is common.
-
Loading: The crude synthetic product is dissolved in a minimal amount of the initial mobile phase or a compatible solvent and injected onto the column.
-
Fraction Collection: Fractions are collected based on the UV chromatogram (monitoring at a wavelength where the compound absorbs, e.g., 280 nm).
-
Lyophilization: The fractions containing the pure product are combined, the organic solvent is removed under reduced pressure, and the aqueous solution is lyophilized to obtain the pure glycopeptide as a powder.
| Parameter | Condition 1 | Condition 2 |
| Column | ZORBAX Eclipse XDB-C18, 21.2 x 150 mm, 5 µm | Octadecyl silica gel, 50 x 200 mm |
| Mobile Phase A | 0.1% TFA in Water | 40 mM Acetic Acid in Water (pH 3.0) |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 3% Methanol or Ethanol in Mobile Phase A |
| Gradient | Linear gradient of B | Isocratic |
| Flow Rate | 21.2 mL/min | 45 mL/min |
| Purity Achieved | >99% | >95.5% |
Visualized Workflows
Caption: Generalized workflow for the total synthesis of a novel glycopeptide antibiotic.
Caption: Purification workflows for a novel glycopeptide antibiotic from different sources.
References
- 1. Next Generation Total Synthesis of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of [Ψ[C(=S)NH]Tpg4]Vancomycin Aglycon, [Ψ[C(=NH)NH]Tpg4]Vancomycin Aglycon, and Related Key Compounds: Reengineering Vancomycin for Dual d-Ala-d-Ala and d-Ala-d-Lac Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1612216B1 - Process of purifying vancomycin hydrochloride - Google Patents [patents.google.com]
- 4. Process of purifying vancomycin hydrochloride - Patent 1612216 [data.epo.org]
Application Notes and Protocols for the Extraction of Oganomycin GA from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oganomycin GA is a cephamycin-type β-lactam antibiotic produced by the fermentation of Streptomyces oganonensis. As a member of the cephalosporin family, it exhibits potent antibacterial activity. The effective extraction and purification of this compound from the complex fermentation broth is a critical step in its research and development as a potential therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for the recovery of this compound, focusing on scalable and efficient methodologies. The protocols outlined are based on established techniques for the purification of similar cephamycin antibiotics and are intended to serve as a robust starting point for process development.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for developing an effective extraction and purification strategy. While specific data for this compound is limited, properties can be inferred from closely related cephamycin compounds.
| Property | Value/Characteristic | Implication for Extraction |
| Molecular Weight | ~500-600 g/mol (estimated) | Suitable for membrane filtration and chromatographic separation. |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol). | Allows for aqueous-based initial extraction steps and solvent-based elution from chromatographic resins. |
| pKa | Expected to have acidic functional groups (carboxylic acid) and potentially basic groups. | pH adjustment is a critical parameter for both solvent extraction and ion-exchange chromatography. |
| Stability | β-lactam ring is susceptible to hydrolysis at extreme pH values (acidic and alkaline) and elevated temperatures.[1] | Processing should be conducted at controlled pH (near neutral) and lower temperatures to minimize degradation. |
Experimental Protocols
The extraction and purification of this compound can be approached as a multi-step process, beginning with the removal of biomass and progressing through various chromatographic techniques to achieve high purity.
Protocol 1: Clarification of Fermentation Broth
This initial step is crucial for removing cells, cell debris, and other suspended solids that can interfere with subsequent purification steps.
1. Materials:
- This compound fermentation broth
- Centrifuge (capable of >10,000 x g)
- Microfiltration system (e.g., tangential flow filtration with 0.22 µm or 0.45 µm pore size membranes)
- Diatomaceous earth (optional)
- Buffer (e.g., 50 mM phosphate buffer, pH 7.0)
2. Procedure:
- Centrifugation: Centrifuge the fermentation broth at 10,000 x g for 20-30 minutes at 4°C to pellet the mycelia.
- Decantation: Carefully decant the supernatant, which contains the dissolved this compound.
- Microfiltration (Optional but Recommended): For a higher degree of clarification, pass the supernatant through a 0.22 µm or 0.45 µm microfiltration system. This will remove any remaining fine particles and microorganisms.[2][3]
- pH Adjustment: Adjust the pH of the clarified broth to a near-neutral range (pH 6.5-7.5) to ensure the stability of the this compound.
Protocol 2: Initial Capture and Concentration by Adsorption Chromatography
This step utilizes a hydrophobic adsorption resin to capture this compound from the clarified broth and concentrate it, while removing more polar impurities.
1. Materials:
- Clarified fermentation broth
- Hydrophobic adsorbent resin (e.g., Amberlite XAD series, Diaion HP series)[4]
- Chromatography column
- Elution buffer (e.g., aqueous solution of methanol or isopropanol, 20-50%)
- Wash buffer (e.g., deionized water)
2. Procedure:
- Column Packing and Equilibration: Pack a chromatography column with the chosen adsorbent resin. Equilibrate the column with 3-5 column volumes (CV) of deionized water or a suitable buffer at a pH where this compound is stable.
- Loading: Load the clarified fermentation broth onto the column at a controlled flow rate (e.g., 1-3 CV/hour).
- Washing: Wash the column with 3-5 CV of deionized water to remove unbound impurities.
- Elution: Elute the bound this compound with a stepwise or linear gradient of an aqueous organic solvent (e.g., 0-50% methanol). Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., HPLC).
- Pooling: Pool the fractions containing the highest concentration of this compound.
Protocol 3: Purification by Ion-Exchange Chromatography
This step separates this compound from other molecules based on its net charge at a specific pH. Given the acidic nature of many cephamycins, anion-exchange chromatography is a common approach.
1. Materials:
- Partially purified this compound from Protocol 2
- Anion-exchange resin (e.g., DEAE-Sepharose, Q-Sepharose)
- Chromatography column
- Equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0)
- Elution buffer (e.g., 20 mM Tris-HCl with a salt gradient, e.g., 0-1 M NaCl, pH 8.0)
2. Procedure:
- Buffer Exchange (if necessary): Ensure the partially purified this compound is in the equilibration buffer. This can be achieved by dialysis or diafiltration.
- Column Equilibration: Equilibrate the anion-exchange column with 5-10 CV of equilibration buffer.
- Loading: Load the sample onto the column at a controlled flow rate.
- Washing: Wash the column with 3-5 CV of equilibration buffer to remove unbound molecules.
- Elution: Elute the bound this compound using a linear gradient of the elution buffer (increasing salt concentration). Collect fractions.
- Analysis and Pooling: Analyze the fractions for this compound and pool the fractions containing the purified product.
Protocol 4: Final Polishing by Reverse-Phase Chromatography
This high-resolution step is used to achieve high purity of this compound, separating it from closely related impurities.
1. Materials:
- Purified this compound from Protocol 3
- Reverse-phase HPLC column (e.g., C18)
- Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water)
- Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile)
- HPLC system
2. Procedure:
- Sample Preparation: Concentrate the pooled fractions from the previous step and filter through a 0.22 µm filter.
- Column Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
- Injection and Elution: Inject the sample and elute with a gradient of increasing Mobile Phase B. The exact gradient will need to be optimized based on the retention time of this compound.
- Fraction Collection: Collect the peak corresponding to this compound.
- Solvent Removal: Remove the organic solvent from the collected fraction, typically by lyophilization or evaporation under reduced pressure.
Data Presentation
The following tables summarize expected outcomes at each stage of the purification process. The values are representative and will require optimization for a specific fermentation process.
Table 1: Comparison of Clarification Methods
| Method | Biomass Removal Efficiency (%) | This compound Recovery (%) | Processing Time |
| Centrifugation | 90-95 | >95 | Moderate |
| Microfiltration | >99 | >98 | Fast |
| Centrifugation + Microfiltration | >99.9 | >95 | Longer |
Table 2: Performance of Adsorption Resins for Initial Capture
| Resin Type | Binding Capacity (mg/g resin) | Recovery (%) | Purity Fold-Increase |
| Amberlite XAD-16 | 50-150 | 85-95 | 5-10 |
| Diaion HP-20 | 80-200 | 90-98 | 8-15 |
Table 3: Summary of a Multi-Step Purification Protocol for this compound (Hypothetical)
| Purification Step | Total Protein (mg) | This compound (mg) | Specific Activity (U/mg) | Yield (%) | Purity Fold-Increase |
| Clarified Broth | 10,000 | 500 | 0.05 | 100 | 1 |
| Adsorption Chromatography | 800 | 450 | 0.56 | 90 | 11.2 |
| Ion-Exchange Chromatography | 50 | 360 | 7.2 | 72 | 144 |
| Reverse-Phase HPLC | 5 | 288 | 57.6 | 57.6 | 1152 |
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Logical steps in this compound purification.
References
Application Note: A High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Glycopeptide Antibiotics, with Oganomycin GA as a Hypothetical Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oganomycin GA is a novel glycopeptide antibiotic with potential therapeutic applications. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, robust, and sensitive technique for the analysis of complex molecules like glycopeptide antibiotics.
This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method. Due to the limited availability of specific analytical methods for this compound in the public domain, this application note is based on established and validated methods for Vancomycin, a structurally related and well-characterized glycopeptide antibiotic. The provided method can serve as an excellent starting point for developing and validating a specific method for this compound.
Mechanism of Action of Glycopeptide Antibiotics
Glycopeptide antibiotics, such as Vancomycin, primarily exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They form hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1] This binding blocks the transglycosylation and transpeptidation steps in peptidoglycan polymerization, thereby preventing the formation of a stable cell wall and leading to bacterial cell lysis.[2][3] It is hypothesized that this compound shares a similar mechanism of action.
Caption: Mechanism of action of glycopeptide antibiotics.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Perchloric Acid (70%)
-
Water (deionized, 18.2 MΩ·cm)
-
Blank human plasma (or other relevant biological matrix)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4] |
| Mobile Phase | A: 20 mM Ammonium Acetate/Formic Acid buffer (pH 4.0)B: MethanolIsocratic elution: 88:12 (v/v) A:B[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Detection Wavelength | 240 nm[5][6] |
| Run Time | 10 minutes |
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water to achieve concentrations ranging from 1.0 to 100.0 µg/mL.[5]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5.0, 40.0, and 80.0 µg/mL) from a separate weighing of the reference standard.[5]
4. Sample Preparation (from Human Plasma)
Protein precipitation is a common and effective method for extracting glycopeptide antibiotics from plasma samples.
-
Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 250 µL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Caption: Workflow for sample preparation from plasma.
Method Validation Parameters (Hypothetical Data for this compound)
The following table summarizes the expected performance characteristics of this HPLC method, based on data from similar validated assays for Vancomycin.[5][7][8]
| Parameter | Result |
| Linearity Range | 1.0 - 100.0 µg/mL |
| Correlation Coefficient (r²) | > 0.998[5] |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL[5][7] |
| Limit of Detection (LOD) | 0.3 µg/mL[7] |
| Intra-day Precision (%CV) | < 15%[7] |
| Inter-day Precision (%CV) | < 15%[7] |
| Accuracy (Recovery %) | 90 - 110%[5][7] |
| Retention Time | Approximately 5-8 minutes |
Data Presentation
The concentration of this compound in unknown samples is determined by constructing a calibration curve from the peak areas of the standard solutions. The peak area of the analyte in the sample is then used to interpolate its concentration from the linear regression of the calibration curve.
Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 758,900 |
| 100.0 | 1,521,300 |
Conclusion
This application note provides a comprehensive and detailed HPLC method that can be adapted for the quantitative analysis of this compound. The described protocol, including sample preparation and chromatographic conditions, is based on well-established methods for the analysis of Vancomycin. For regulatory submissions or clinical applications, this method must be fully validated for this compound according to the relevant guidelines (e.g., ICH, FDA) to ensure its accuracy, precision, and robustness.
References
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 4. HPLC Determination of Vancomycin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS for Oganomycin GA detection in biological samples
An advanced analytical method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has been developed for the sensitive and selective quantification of Oganomycin GA in biological matrices. This application note provides a comprehensive protocol for the extraction and analysis of this compound from human plasma, making it suitable for preclinical and clinical research in drug development.
Introduction to this compound
This compound is a novel macrocyclic compound under investigation for its potent therapeutic properties. Its complex structure and low dosage levels necessitate a highly sensitive and specific analytical method for pharmacokinetic and pharmacodynamic studies. The LC-MS/MS method detailed herein offers the requisite sensitivity and specificity for the reliable quantification of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - (A structural analog of this compound is recommended)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges
Sample Preparation Protocol
The following protocol outlines the solid-phase extraction (SPE) procedure for isolating this compound from human plasma samples.[1]
-
Pre-treatment : To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution. Vortex for 10 seconds.
-
Protein Precipitation : Add 200 µL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.[2][3]
-
Centrifugation : Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Conditioning : Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading : Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution : Elute this compound and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase (50:50 ACN:Water with 0.1% FA) for LC-MS/MS analysis.[4]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | Hypothetical m/z 850.4 -> 425.2 |
| MRM Transition (IS) | Hypothetical m/z 854.4 -> 427.2 |
| Collision Energy | Optimized for each transition (e.g., 25 eV) |
| Ion Source Temperature | 500 °C |
Quantitative Data Summary
The developed LC-MS/MS method was validated for its performance. The following tables summarize the quantitative data.
Table 1: Calibration Curve for this compound in Human Plasma
| Parameter | Value |
| Linear Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Table 2: Precision and Accuracy of the Method
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low | 0.3 | < 10% | < 12% | ± 10% |
| Medium | 50 | < 8% | < 10% | ± 8% |
| High | 800 | < 5% | < 8% | ± 5% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical mechanism of action where this compound inhibits a critical signaling pathway in a target cell, for instance, a cancer cell, leading to apoptosis.
Caption: this compound's proposed mechanism of action.
References
- 1. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oganomycin GA Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oganomycin GA is a novel investigational compound with potential antimicrobial properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against various microbial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standard and widely accepted technique in clinical and research laboratories.[2][3]
The data generated from this assay are crucial for:
-
Establishing the antimicrobial spectrum of this compound.
-
Informing decisions for further preclinical and clinical development.
-
Understanding potential mechanisms of action and resistance.
Principle of the Assay
The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of this compound at which no visible growth is observed.[1][2]
Data Presentation
The following table summarizes hypothetical MIC values for this compound against a panel of common bacterial and fungal pathogens. This table serves as a template for presenting experimental data.
| Test Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 1 |
| Enterococcus faecalis | ATCC 29212 | 2 |
| Streptococcus pneumoniae | ATCC 49619 | 0.5 |
| Escherichia coli | ATCC 25922 | 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 |
| Klebsiella pneumoniae | ATCC 700603 | 4 |
| Candida albicans | ATCC 90028 | >64 |
| Aspergillus fumigatus | ATCC 204305 | >64 |
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on established guidelines for antimicrobial susceptibility testing.[2][3]
Materials:
-
This compound (stock solution of known concentration)
-
Test microorganisms (e.g., bacterial and fungal strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a working stock solution of this compound in the appropriate broth (CAMHB or RPMI-1640). b. In a 96-well plate, add 100 µL of broth to wells 2 through 12 of a designated row. c. Add 200 µL of the this compound working stock solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no antibiotic). f. Well 12 will serve as the sterility control (no inoculum).
-
Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. d. Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
Inoculation of Microtiter Plate: a. Add 100 µL of the diluted inoculum to wells 1 through 11 of the prepared microtiter plate. b. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria. Fungal plates may require longer incubation periods (24-48 hours).
-
Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. b. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
Visualizations
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: Hypothetical mechanism of action for this compound: Inhibition of cell wall synthesis.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for Evaluating the Synergistic Activity of Oganomycin GA with Other Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oganomycin GA is a novel glycopeptide antibiotic with a mechanism of action presumed to be similar to vancomycin, involving the inhibition of bacterial cell wall synthesis. It is primarily effective against Gram-positive bacteria. The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, reduce the dosage of individual drugs, and overcome resistance mechanisms. This document provides a detailed protocol for assessing the synergistic potential of this compound when used in combination with other classes of antibiotics against clinically relevant bacterial strains.
The primary methods described are the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill curve assay to assess the bactericidal or bacteriostatic effects of the antibiotic combinations over time.
Key Concepts and Rationale
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. This can lead to improved clinical outcomes, a broader spectrum of activity, and a reduced likelihood of the development of resistance. The rationale for testing this compound in combination with other antibiotics is based on the potential for complementary mechanisms of action. For instance, combining a cell wall synthesis inhibitor like this compound with an antibiotic that targets protein synthesis (e.g., an aminoglycoside) or DNA replication (e.g., a fluoroquinolone) could lead to a potent synergistic effect.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
3.1.1. Materials and Reagents
-
This compound (stock solution of known concentration)
-
Second antibiotic (e.g., Gentamicin, Ciprofloxacin, Linezolid; stock solution of known concentration)
-
Bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-intermediate Staphylococcus aureus (VISA))
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
3.1.2. Methodology
-
Bacterial Inoculum Preparation:
-
Culture the test bacterium overnight on an appropriate agar plate.
-
Inoculate a few colonies into CAMHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions in a 96-Well Plate:
-
Prepare serial twofold dilutions of this compound and the second antibiotic in CAMHB.
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the this compound stock solution to the first well of each row and perform serial dilutions along the rows.
-
Add 50 µL of the second antibiotic stock solution to the first well of each column and perform serial dilutions down the columns. This creates a matrix of antibiotic concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC index is calculated as follows: FIC Index = FIC of this compound + FIC of second antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of second antibiotic = (MIC of second antibiotic in combination) / (MIC of second antibiotic alone)
-
-
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
-
Time-Kill Curve Assay Protocol
The time-kill curve assay provides a dynamic picture of the antimicrobial effect over time.
3.2.1. Materials and Reagents
-
This compound
-
Second antibiotic
-
Bacterial strains
-
CAMHB
-
Sterile culture tubes
-
Incubator with shaking capabilities (37°C)
-
Apparatus for colony counting (e.g., agar plates, spreader, automated colony counter)
3.2.2. Methodology
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described for the checkerboard assay, adjusting the final concentration to approximately 5 x 10⁵ - 5 x 10⁶ CFU/mL in flasks containing CAMHB.
-
-
Experimental Setup:
-
Prepare culture tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Second antibiotic alone (at a clinically relevant concentration)
-
Combination of this compound and the second antibiotic (at their respective MICs or sub-MIC concentrations that showed synergy in the checkerboard assay).
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and treatment condition.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each treatment condition.
-
Interpretation:
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A < 2 log₁₀ but > 1 log₁₀ change in CFU/mL.
-
Antagonism: A ≥ 2 log₁₀ increase in CFU/mL.
-
Bactericidal activity: A ≥ 3 log₁₀ decrease in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: < 3 log₁₀ decrease in CFU/mL from the initial inoculum.
-
-
Data Presentation
Quantitative data from the checkerboard and time-kill assays should be summarized in clear and structured tables for easy comparison.
Table 1: Checkerboard Assay Results for this compound in Combination with Other Antibiotics against MRSA ATCC 43300
| Antibiotic Combination | MIC of this compound (µg/mL) Alone | MIC of Second Antibiotic (µg/mL) Alone | MIC of this compound (µg/mL) in Combination | MIC of Second Antibiotic (µg/mL) in Combination | FIC Index | Interpretation |
| This compound + Gentamicin | 2.0 | 1.0 | 0.5 | 0.25 | 0.5 | Synergy |
| This compound + Ciprofloxacin | 2.0 | 0.5 | 1.0 | 0.125 | 0.75 | Additive |
| This compound + Linezolid | 2.0 | 4.0 | 1.0 | 2.0 | 1.0 | Additive |
Table 2: Time-Kill Curve Assay Results (Log₁₀ CFU/mL Reduction at 24h) for this compound Combinations against MRSA ATCC 43300
| Treatment | Initial Inoculum (Log₁₀ CFU/mL) | 24h Viable Count (Log₁₀ CFU/mL) | Log₁₀ Reduction | Interpretation |
| Growth Control | 5.7 | 8.9 | - | - |
| This compound (1x MIC) | 5.7 | 4.2 | 1.5 | Bacteriostatic |
| Gentamicin (1x MIC) | 5.7 | 3.8 | 1.9 | Bacteriostatic |
| This compound + Gentamicin | 5.7 | 1.5 | 4.2 | Synergy, Bactericidal |
Visualizations
Diagrams illustrating the experimental workflow and potential signaling pathways can aid in understanding the experimental design and the biological basis of synergy.
Caption: Experimental workflow for antibiotic synergy testing.
Application Notes and Protocols for Oganomycin GA Intravenous Formulation
Disclaimer: Oganomycin GA is a hypothetical compound presented for illustrative purposes. The following data, protocols, and notes are based on the characteristics of the well-established glycopeptide antibiotic, Vancomycin, and should be adapted and validated for any new chemical entity.
Introduction
This compound is a novel glycopeptide antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including resistant strains. These application notes provide essential information for researchers, scientists, and drug development professionals on the preparation, administration, and evaluation of this compound for intravenous (IV) use. The protocols herein describe methods for preclinical assessment of its biological activity and efficacy.
Formulation and Preparation for Intravenous Administration
This compound is supplied as a sterile, lyophilized powder for reconstitution. The formulation is designed for stability and compatibility with common intravenous diluents.
Table 1: this compound Intravenous Formulation Composition
| Component | Quantity per Vial | Purpose |
| This compound (as hydrochloride salt) | 500 mg or 1 g | Active Pharmaceutical Ingredient (API) |
| Hydrochloric Acid / Sodium Hydroxide | As needed | pH adjustment (target pH 2.5-4.5)[1] |
Note: The lyophilized powder should be stored at controlled room temperature (15-25°C).[2]
Protocol 1: Reconstitution and Dilution for IV Infusion
-
Reconstitution:
-
Aseptically add the required volume of Sterile Water for Injection to the this compound vial to achieve an initial concentration of 50 mg/mL.[3]
-
For a 500 mg vial, add 10 mL of Sterile Water for Injection.
-
For a 1 g vial, add 20 mL of Sterile Water for Injection.
-
Gently swirl the vial to ensure complete dissolution of the powder. Do not shake vigorously.
-
-
Dilution:
-
The reconstituted solution must be further diluted before infusion.[3]
-
Withdraw the required volume of the 50 mg/mL this compound solution.
-
Add the withdrawn solution to a compatible infusion fluid (e.g., 0.9% Sodium Chloride Injection or 5% Dextrose Injection) to a final concentration not exceeding 5 mg/mL.[4] For fluid-restricted patients, a concentration up to 10 mg/mL may be used with caution.[4]
-
For a 1 g dose, the final infusion volume should be at least 200 mL.[3]
-
-
Administration:
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[5][6] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[6][7] This binding sterically hinders the transglycosylation and transpeptidation steps in peptidoglycan polymerization, weakening the cell wall and leading to cell lysis due to osmotic pressure.[7][8][9] This mechanism is specific to Gram-positive bacteria, as the outer membrane of Gram-negative bacteria prevents the large this compound molecule from reaching its target.[7][8]
Caption: Mechanism of action of this compound.
Pharmacokinetic Profile
The pharmacokinetic parameters of this compound are crucial for determining appropriate dosing regimens. The following table summarizes key parameters observed in healthy adults following intravenous administration.
Table 2: Summary of this compound Pharmacokinetic Parameters (based on Vancomycin)
| Parameter | Value | Reference(s) |
| Absorption | Poorly absorbed orally; must be given IV for systemic infections. | [10] |
| Distribution | ||
| Volume of Distribution (Vd) | 0.4 - 1.0 L/kg | [11] |
| Protein Binding | ~55% | [1][4][12] |
| Metabolism | Not significantly metabolized. | [4] |
| Elimination | ||
| Primary Route | Renal (Glomerular Filtration) | [4] |
| Elimination Half-life (t½) (normal renal function) | 4 - 6 hours | [4] |
| Clearance (Cl) | 0.71 - 1.31 mL/min/kg | [4] |
Note: Dosage adjustments are necessary for patients with impaired renal function.[10]
Experimental Protocols
Protocol 2: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol assesses the cytotoxic effect of this compound on a relevant mammalian cell line (e.g., human kidney cells, endothelial cells) to determine its therapeutic window.
Caption: Workflow for in vitro cytotoxicity testing.
-
Cell Culture:
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile, distilled water or culture medium.
-
Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1 to 1000 µg/mL).[14][15]
-
Remove the culture medium from the cells and replace it with 100 µL of the prepared drug dilutions. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).
-
-
Incubation:
-
MTS Assay:
-
At the end of the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control wells.
-
Plot the cell viability against the drug concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Protocol 3: In Vivo Efficacy Study (Murine Thigh Infection Model)
This protocol evaluates the efficacy of this compound in reducing bacterial burden in a neutropenic mouse model of infection, a standard for preclinical antibiotic assessment.
Caption: Workflow for in vivo efficacy testing.
-
Animal Model Preparation:
-
Use specific-pathogen-free mice (e.g., ICR or C57BL/6 strain).
-
Induce neutropenia by intraperitoneal injection of cyclophosphamide to render the mice immunocompromised, ensuring the observed effect is from the antibiotic.[16]
-
-
Infection:
-
Prepare a mid-logarithmic phase culture of a relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus, MRSA).
-
Inject a defined inoculum (e.g., 10⁶ Colony Forming Units [CFU]) into the thigh muscle of each mouse.
-
-
Treatment:
-
Endpoint Measurement:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in sterile saline.
-
-
Data Analysis:
-
Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates overnight at 37°C.
-
Count the number of CFUs on each plate and calculate the CFU per gram of tissue.
-
Compare the bacterial load between the this compound-treated groups and the vehicle control group to determine efficacy. A statistically significant reduction in CFU/gram indicates antibacterial activity in vivo.
-
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Drug Details - Drug and Health Product Register [hpr-rps.hres.ca]
- 3. medicines.org.uk [medicines.org.uk]
- 4. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medicoverhospitals.in [medicoverhospitals.in]
- 7. Vancomycin - Wikipedia [en.wikipedia.org]
- 8. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 9. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 10. Pharmacokinetics of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Toxic Effect of Vancomycin on Viability and Functionality of Different Cells Involved in Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
Oganomycin GA as a molecular probe for peptidoglycan synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall is a vital structure, primarily composed of peptidoglycan (PG), that maintains cell shape and protects against environmental stress. The dynamic process of PG synthesis is a key target for many antibiotics. Molecular probes that specifically label sites of PG synthesis are invaluable tools for understanding bacterial growth, cell division, and the mechanisms of antibiotic action. Oganomycin GA is presented here as a novel molecular probe designed to fluorescently label nascent PG, enabling real-time visualization and quantification of cell wall synthesis in live bacteria.
Principle of Action
This compound is a fluorescently tagged molecule that is incorporated into the bacterial cell wall during the synthesis process. Similar to fluorescent D-amino acids (FDAAs), it is hypothesized that this compound is recognized by the enzymes responsible for cross-linking the peptide side chains of the PG mesh, leading to its covalent integration into the cell wall. This allows for the direct visualization of active PG synthesis sites.
Applications
-
Visualization of Bacterial Growth and Morphology: this compound can be used to study the spatial and temporal dynamics of cell wall synthesis in various bacterial species.
-
Antibiotic Mechanism of Action Studies: This probe can be used to investigate how different antibiotics affect PG synthesis by observing changes in labeling patterns.
-
High-Throughput Screening for Novel Antibiotics: this compound can be employed in screening assays to identify new compounds that inhibit cell wall synthesis.
-
Super-Resolution Microscopy: The fluorescent properties of this compound are amenable to advanced imaging techniques like STORM, SIM, and STED, allowing for nanoscale visualization of PG architecture.[1]
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (nm) | 488 |
| Emission Maximum (nm) | 520 |
| Quantum Yield | 0.85 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 75,000 |
Table 2: Recommended Working Concentrations for Different Bacterial Species
| Bacterial Species | Gram Type | Recommended Concentration (µg/mL) | Incubation Time (min) |
| Escherichia coli | Gram-Negative | 1 - 5 | 15 - 30 |
| Bacillus subtilis | Gram-Positive | 0.5 - 2 | 10 - 20 |
| Staphylococcus aureus | Gram-Positive | 0.5 - 2 | 10 - 20 |
| Pseudomonas aeruginosa | Gram-Negative | 2 - 10 | 20 - 40 |
Experimental Protocols
Protocol 1: Live-Cell Labeling of Peptidoglycan Synthesis
This protocol describes the general procedure for labeling actively growing bacteria with this compound.
Materials:
-
Bacterial culture in exponential growth phase
-
This compound stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Grow a bacterial culture to the mid-exponential phase (OD600 ≈ 0.4-0.6).
-
Dilute the this compound stock solution to the desired working concentration in fresh, pre-warmed growth medium (refer to Table 2).
-
Add the this compound solution to 1 mL of the bacterial culture.
-
Incubate the culture under normal growth conditions for the recommended time (refer to Table 2).
-
Pellet the cells by centrifugation at 5000 x g for 2 minutes.
-
Wash the cells twice by resuspending the pellet in 1 mL of PBS and repeating the centrifugation step.
-
Resuspend the final cell pellet in a small volume of PBS (e.g., 50 µL).
-
Mount 5 µL of the cell suspension on a microscope slide with a coverslip.
-
Image the cells using a fluorescence microscope.
Protocol 2: Competition Assay to Screen for Cell Wall Synthesis Inhibitors
This protocol can be used to screen for compounds that inhibit PG synthesis.
Materials:
-
Bacterial culture in exponential growth phase
-
This compound
-
Test compounds (potential inhibitors)
-
96-well microplate (black, clear bottom)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Grow a bacterial culture to the mid-exponential phase.
-
In a 96-well plate, add 100 µL of the bacterial culture to each well.
-
Add the test compounds at various concentrations to the wells. Include wells with a known inhibitor (positive control) and wells with no compound (negative control).
-
Incubate the plate at the optimal growth temperature for 30 minutes.
-
Add this compound to all wells at its optimal working concentration.
-
Incubate for an additional 30 minutes.
-
Measure the fluorescence intensity in each well using a plate reader (Excitation: 488 nm, Emission: 520 nm).
-
A decrease in fluorescence intensity in the presence of a test compound indicates potential inhibition of PG synthesis.
Visualizations
Caption: this compound is incorporated during peptidoglycan synthesis.
Caption: Workflow for labeling bacteria with this compound.
Caption: Logic for screening PG synthesis inhibitors.
References
- 1. Super-Resolution Microscopy of the Bacterial Cell Wall Labeled by Fluorescent D-Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 2. Vancomycin - Wikipedia [en.wikipedia.org]
- 3. On the Mechanism of Action of Vancomycin: Inhibition of Peptidoglycan Synthesis in Gaffkya homari - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vancomycin GA Fermentation Yield
Disclaimer: Initial searches for "Oganomycin GA" did not yield specific results. This technical support guide has been created using Vancomycin, a well-documented glycopeptide antibiotic produced by fermentation, as a representative example to illustrate the principles of optimizing fermentation yield for a complex secondary metabolite. The "GA" in the original query has been interpreted as a general identifier and is used here in that context. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during Vancomycin fermentation, providing potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Actions |
| Low Vancomycin Titer | Suboptimal media composition (carbon, nitrogen, phosphate limitation or excess).[1][2][3] | - Optimize carbon sources: Test different concentrations of glucose or glycerol. A glucose concentration of around 15 g/L has been shown to be effective.[4] - Optimize nitrogen sources: Soy-based products are often effective.[2] Test different concentrations of soybean flour or peptone. - Phosphate concentration is critical; high levels can be inhibitory.[1][3] Screen for the optimal phosphate concentration, which may be as low as 0.1 g/L.[2] |
| Inappropriate culture conditions (pH, temperature, dissolved oxygen).[5][6][7] | - Maintain pH around 7.0-7.6.[5][6][7] - The optimal temperature is typically around 29°C.[5][6] - Ensure adequate aeration and agitation to maintain dissolved oxygen tension (DOT) between 20-30%.[7] | |
| Poor inoculum quality or size.[5][6] | - Use a healthy, actively growing seed culture. - Optimize the inoculum size; a 4.5-5% inoculum volume has been reported to be effective.[5][6] | |
| Inconsistent Batch-to-Batch Yield | Variability in raw materials. | - Source high-quality, consistent raw materials for media preparation. - Perform quality control checks on each new batch of media components. |
| Inconsistent sterilization of media or equipment. | - Validate sterilization protocols to ensure consistent and effective sterilization without degrading media components. | |
| Genetic instability of the producing strain (Amycolatopsis orientalis). | - Maintain a stable master cell bank. - Periodically re-screen and select high-producing colonies. | |
| Slow or Inhibited Cell Growth | Presence of inhibitory substances in the media. | - Test for and remove any potential inhibitors from the media components. - Consider using a defined medium to have better control over its composition.[1] |
| Suboptimal physical parameters. | - Re-verify and calibrate probes for pH, temperature, and dissolved oxygen. | |
| Foaming in the Fermentor | High protein content in the media (e.g., peptone, soybean meal). | - Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. - Optimize the agitation speed to minimize excessive foaming. |
Frequently Asked Questions (FAQs)
Q1: What are the key media components for optimizing Vancomycin production?
A1: The key media components for Vancomycin production by Amycolatopsis orientalis include a suitable carbon source, nitrogen source, and controlled levels of phosphate.
-
Carbon Source: Glucose and glycerol are commonly used. Optimal concentrations should be determined experimentally, with some studies suggesting around 15 g/L for glucose.[4]
-
Nitrogen Source: Complex nitrogen sources like soybean flour, peptone, and yeast extract are often effective. Specific amino acids such as glycine, phenylalanine, tyrosine, and arginine have been shown to enhance production.[1]
-
Phosphate: Inorganic phosphate concentration has a significant regulatory effect and is often inhibitory at high concentrations.[1][3] Maintaining a low phosphate level is crucial for maximizing yield.
Q2: What are the optimal physical parameters for Vancomycin fermentation?
A2: The optimal physical parameters can vary slightly between different strains of Amycolatopsis orientalis, but generally fall within the following ranges:
-
Agitation: Sufficient to ensure homogeneity and oxygen transfer, for example, 255 rpm in a lab-scale fermentor.[5][6]
-
Aeration/Dissolved Oxygen Tension (DOT): Maintain a DOT of 20-30%.[7]
Q3: How can I scale up my Vancomycin fermentation process from a lab to a pilot scale?
A3: Scaling up requires maintaining geometric similarity and ensuring equivalent mass transfer and mixing characteristics. A common parameter used for successful scale-up is the impeller tip velocity.[7] It is crucial to maintain consistent pH and dissolved oxygen control at all scales.[7]
Q4: Are there any specific precursors that can be fed to increase Vancomycin yield?
A4: The Vancomycin molecule is a heptapeptide composed of non-proteinogenic amino acids derived from precursors like L-tyrosine and acetate.[8] Supplementing the medium with specific amino acids like glycine, phenylalanine, tyrosine, and arginine has been shown to increase specific production.[1]
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Carbon Source Concentration
-
Objective: To determine the optimal concentration of a specific carbon source (e.g., glucose) for maximal Vancomycin production.
-
Materials:
-
Seed culture of Amycolatopsis orientalis.
-
Basal fermentation medium with all components except the carbon source.
-
Sterile glucose stock solution (e.g., 50% w/v).
-
Shake flasks or benchtop fermentors.
-
-
Methodology:
-
Prepare a series of shake flasks, each containing the basal fermentation medium.
-
Add the sterile glucose stock solution to each flask to achieve a range of final concentrations (e.g., 5, 10, 15, 20, 25 g/L).
-
Inoculate each flask with the same volume of seed culture (e.g., 5% v/v).
-
Incubate the flasks under standard conditions (e.g., 29°C, 250 rpm) for a set period (e.g., 120 hours).
-
Withdraw samples at regular intervals (e.g., every 24 hours).
-
Analyze the samples for cell growth (e.g., dry cell weight) and Vancomycin concentration (e.g., by HPLC).
-
Plot Vancomycin titer against glucose concentration to identify the optimum.
-
Protocol 2: Determination of Optimal pH for Vancomycin Production
-
Objective: To identify the optimal pH for maximizing Vancomycin yield.
-
Materials:
-
Seed culture of Amycolatopsis orientalis.
-
Optimized fermentation medium.
-
Benchtop fermentors with pH control capabilities.
-
Sterile acid (e.g., 1M HCl) and base (e.g., 1M NaOH) solutions.
-
-
Methodology:
-
Set up multiple benchtop fermentors with the optimized fermentation medium.
-
Calibrate the pH probes and set the pH controller for each fermentor to a different value (e.g., 6.5, 7.0, 7.5, 8.0).
-
Inoculate each fermentor with the seed culture.
-
Run the fermentation for the standard duration, maintaining all other parameters (temperature, agitation, aeration) constant.
-
Collect samples periodically and analyze for cell growth and Vancomycin concentration.
-
Compare the final Vancomycin titers from each fermentor to determine the optimal pH.
-
Data Presentation
Table 1: Effect of Carbon Source on Vancomycin Production
| Carbon Source (15 g/L) | Incubation Time (hours) | Maximum Vancomycin Yield (mg/L) | Reference |
| Glucose | 48 | 7.8 ± 0.086 | [4] |
| Glycerol | 48 | 4.01 ± 0.06 | [4] |
Table 2: Optimal Fermentation Parameters for Vancomycin Production
| Parameter | Optimal Value | Reference |
| pH | 7.6 | [5][6] |
| Temperature | 29 °C | [5][6] |
| Inoculum Size | 4.5% | [5][6] |
| Agitation | 255 rpm | [5][6] |
| Aeration | < 1:10 medium-to-air ratio | [5][6] |
| Dissolved Oxygen Tension | 20-30% | [7] |
Visualizations
Vancomycin Biosynthesis Pathway
The biosynthesis of Vancomycin is a complex process involving non-ribosomal peptide synthases (NRPS). The heptapeptide backbone is assembled from non-proteinogenic amino acids.
Caption: Simplified overview of the Vancomycin biosynthesis pathway.
Experimental Workflow for Media Optimization
This diagram illustrates a typical workflow for optimizing the components of a fermentation medium.
Caption: A logical workflow for fermentation media optimization.
References
- 1. Vancomycin production in batch and continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of culture conditions and scale-up to pilot and plant scales for vancomycin production by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vancomycin - Wikipedia [en.wikipedia.org]
Technical Support Center: Oganomycin GA Large-Scale Production
General Troubleshooting Guide
This guide addresses common issues encountered during the fermentation and downstream processing of complex microbial metabolites.
Fermentation Issues
| Problem | Potential Causes | Troubleshooting Steps |
| Low Biomass Production | Suboptimal media composition (carbon/nitrogen source, trace elements). | - Optimize media components using statistical methods like Response Surface Methodology (RSM). - Test different carbon sources (e.g., glucose, glycerol) and nitrogen sources (e.g., soybean flour, yeast extract).[1][2] |
| Inadequate aeration or agitation. | - Optimize aeration (vvm) and agitation (rpm) rates to ensure sufficient oxygen transfer.[3][4] - Monitor dissolved oxygen (DO) levels throughout the fermentation. | |
| Incorrect pH or temperature. | - Determine the optimal pH and temperature for growth and production through small-scale experiments.[2][4] - Implement automated pH control in the bioreactor. | |
| Low Oganomycin GA Titer | Feedback inhibition by the product or precursor metabolites. | - Investigate the biosynthetic pathway for potential feedback regulation. - Consider fed-batch fermentation strategies to maintain optimal precursor concentrations. |
| Genetic instability of the producing strain. | - Perform strain improvement through mutagenesis and screening.[5] - Develop a robust cell banking and inoculum preparation protocol. | |
| Shear stress from high agitation rates. | - Evaluate the effect of different impeller types and agitation speeds on cell morphology and productivity. | |
| Foaming | High protein content in the media. | - Add antifoaming agents as needed. - Optimize the media composition to reduce foam-inducing components. |
Downstream Processing & Purification Challenges
| Problem | Potential Causes | Troubleshooting Steps |
| Low Recovery of this compound | Inefficient cell lysis or product extraction. | - Test different extraction methods (e.g., solvent extraction, ultrasonication).[6] - Optimize solvent choice and extraction parameters (pH, temperature, time). |
| Degradation of the target molecule. | - Ensure temperature and pH stability of this compound throughout the purification process. - Minimize processing time. | |
| Poor separation during chromatography. | - Screen different chromatography resins (e.g., ion exchange, hydrophobic interaction, size exclusion). - Optimize elution conditions (gradient, flow rate).[6] | |
| Product Impurities | Co-extraction of similar molecules. | - Employ multi-step purification strategies combining different chromatography techniques.[6][7] - Increase the resolution of the chromatographic separation. |
| Presence of endotoxins or other contaminants. | - Incorporate specific steps for endotoxin removal if required for the final application. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for improving this compound yield in fermentation?
A1: Based on studies of similar antibiotics, the most critical fermentation parameters to optimize are typically aeration rate (vvm), agitation speed (rpm), pH, and temperature.[2][3][4] The composition of the fermentation medium, including the carbon and nitrogen sources, also plays a crucial role in maximizing product yield.[1][2] Efficient oxygen transfer is often a key factor governing the production of secondary metabolites.[3]
Q2: How can I develop a more efficient downstream purification process for this compound?
A2: Developing an effective purification process is crucial as it can account for a significant portion of manufacturing costs.[7] A systematic approach is recommended, starting with pre-purification steps like centrifugation to separate biomass, followed by extraction.[6] A combination of chromatographic techniques is often necessary to achieve high purity.[6][7] For complex molecules, techniques like gel permeation chromatography followed by preparative HPLC can be effective.[6]
Q3: My production scale-up from lab to pilot plant resulted in a significant drop in yield. What could be the reasons?
A3: Scale-up challenges are common in pharmaceutical production.[8] Key factors that can differ between scales and impact yield include mixing efficiency, heat transfer, and mass transfer rates.[8] It is essential to understand the fundamental process parameters and how they are affected by changes in vessel geometry and volume. Implementing Process Analytical Technology (PAT) can help monitor critical parameters in real-time to ensure consistency.[8]
Q4: What are the common regulatory considerations when scaling up production of a novel antibiotic like this compound?
A4: Pharmaceutical manufacturing is highly regulated, and scaling up introduces complexities in meeting standards like Good Manufacturing Practices (GMP).[8] It is vital to demonstrate the equivalence between the product manufactured at different scales. A Quality by Design (QbD) approach and early engagement with regulatory agencies are recommended to ensure compliance.[8]
Experimental Protocols
Protocol 1: Optimization of Fermentation Parameters using Response Surface Methodology (RSM)
This protocol outlines a general approach for optimizing fermentation parameters like pH, temperature, agitation, and aeration for enhanced production of a target metabolite.
1. Experimental Design:
- Employ a statistical design of experiments, such as a Central Composite Design (CCD), to investigate the effects of multiple variables simultaneously.[3]
- Define the range for each parameter (e.g., pH 6.0-8.0, Temperature 25-35°C, Agitation 200-400 rpm).
2. Fermentation:
- Conduct a series of fermentation experiments in shake flasks or bench-top bioreactors according to the experimental design matrix.
- Monitor key parameters like cell growth (OD), substrate consumption, and product formation at regular intervals.
3. Analysis:
- Quantify the concentration of the target metabolite at the end of each fermentation run.
- Use statistical software to fit the experimental data to a polynomial equation and generate response surface plots.[3]
4. Optimization:
- Analyze the response surface plots to determine the optimal combination of parameters for maximizing the product yield.
- Validate the predicted optimal conditions through a confirmatory experiment.
Protocol 2: General Downstream Processing and Purification Workflow
This protocol provides a general workflow for the extraction and purification of a microbial metabolite from a fermentation broth.
1. Biomass Separation:
- Centrifuge the fermentation broth to separate the biomass (cells) from the supernatant.[6]
2. Extraction:
- Intracellular Product: If the target molecule is intracellular, perform cell lysis and extract the product from the biomass using an appropriate solvent mixture (e.g., acetone, methanol, water).[6]
- Extracellular Product: If the product is secreted into the supernatant, it can be directly subjected to further purification steps or extracted using liquid-liquid extraction.
3. Pre-purification:
- Concentrate the crude extract.
- Perform an initial purification step like gel permeation chromatography (e.g., using Sephadex LH-20) to remove major impurities and media components.[6]
4. High-Resolution Purification:
- Subject the partially purified fraction to one or more rounds of preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18 reverse-phase) and an optimized elution gradient to achieve high purity.[6]
5. Final Steps:
- Pool the pure fractions.
- Remove the solvent (e.g., by lyophilization).
- Characterize the final product for purity and identity.
Visualizations
Caption: A generalized experimental workflow for optimizing the production of a microbial metabolite.
Caption: A simplified diagram of a generic biosynthetic pathway for a polyketide antibiotic.
References
- 1. Current advances for omics-guided process optimization of microbial manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Large Scale Production and Downstream Processing of Labyrinthopeptins from the Actinobacterium Actinomadura namibiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
improving Oganomycin GA solubility for in vitro assays
Frequently Asked Questions (FAQs)
Q1: What is Oganomycin GA and why is its solubility a challenge for in vitro assays?
This compound is understood to be a novel glycopeptide antibiotic. Like other molecules in this class, such as vancomycin, it is likely a large, complex molecule with a branched tricyclic structure.[5][6][7] Such compounds often have poor aqueous solubility due to a combination of high molecular weight and the presence of both hydrophobic and hydrophilic regions, making it difficult to achieve the desired concentrations in aqueous buffers used for in vitro assays.[7]
Q2: What is the recommended initial approach for dissolving this compound?
For initial experiments, the most common approach is to create a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing power for a wide range of compounds.[8][9]
Initial Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.
-
Gently vortex or sonicate the solution to ensure it is fully dissolved.
-
For the in vitro assay, dilute this stock solution into your aqueous culture medium or buffer to the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in the assay is low enough to not affect the cells or the experimental outcome.[10][11]
Q3: What is the proposed mechanism of action for this compound?
Assuming this compound is a glycopeptide antibiotic similar to vancomycin, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[5][12][13] It likely targets Gram-positive bacteria by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[12][14] This binding event physically blocks the transglycosylation and transpeptidation steps, preventing the elongation and cross-linking of the peptidoglycan chains.[13][14] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Vancomycin Insights: An Update on Mechanism, Activity, Toxicity, Resistance, and Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. Vancomycin - Wikipedia [en.wikipedia.org]
- 13. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 14. On the mechanism of action of vancomycin: inhibition of peptidoglycan synthesis in Gaffkya homari - PubMed [pubmed.ncbi.nlm.nih.gov]
Oganomycin GA degradation products and their identification
Vancomycin Degradation Product Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vancomycin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work related to its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Vancomycin?
A1: The most commonly reported degradation products of Vancomycin are the crystalline degradation products (CDP-1).[1][2][3] These are isomers of Vancomycin that have reduced or no antibacterial activity.[1] The formation of CDP-1 is a significant concern in clinical settings as it can lead to an overestimation of the active drug concentration.[2] Other degradation can occur under forced conditions such as acidic or basic environments, leading to different degradation products.[4][5]
Q2: What conditions promote the degradation of Vancomycin?
A2: Vancomycin degradation is influenced by several factors, including:
-
Temperature: Elevated temperatures accelerate the degradation of Vancomycin to CDP-1.[2]
-
pH: Vancomycin is unstable in both acidic and alkaline conditions.[5][6] Decomposition is more pronounced in alkaline environments.[5]
-
Time: The concentration of degradation products, such as CDP-1, tends to increase over time, especially when stored at body temperature for extended periods.[1][2]
Q3: How can I minimize Vancomycin degradation during my experiments?
A3: To minimize degradation, consider the following:
-
Storage: Store Vancomycin solutions at refrigerated temperatures (e.g., 4°C) when not in use.[4][7][8]
-
pH Control: Maintain the pH of your solutions within the optimal stability range for Vancomycin.
-
Fresh Preparation: Whenever possible, prepare Vancomycin solutions fresh before use.
Q4: Do Vancomycin degradation products interfere with analytical assays?
A4: Yes, certain immunoassays, such as fluorescence polarization immunoassay (FPIA), can cross-react with CDP-1 isomers.[2] This cross-reactivity can lead to an overestimation of the active Vancomycin concentration by 40-53%.[2] For accurate quantification of active Vancomycin in the presence of its degradation products, chromatographic methods like high-performance liquid chromatography (HPLC) are recommended.[1][2][3]
Troubleshooting Guides
Issue 1: Inconsistent results in Vancomycin potency assays.
-
Possible Cause: Degradation of Vancomycin in stock solutions or during the experiment.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that Vancomycin stock solutions are stored at the recommended temperature and protected from light.
-
Prepare Fresh Solutions: Prepare fresh Vancomycin solutions for each experiment to rule out degradation during storage.
-
Analyze for Degradation Products: Use a stability-indicating method, such as HPLC, to check for the presence of degradation products in your samples.
-
Issue 2: Unexpected peaks in my chromatogram when analyzing Vancomycin.
-
Possible Cause: These peaks could be impurities from the manufacturing process or degradation products formed during sample handling and storage.[6]
-
Troubleshooting Steps:
-
Review Sample History: Consider the age of the sample and the conditions it has been exposed to (temperature, pH).
-
Forced Degradation Study: To tentatively identify if the peaks are degradation products, you can perform a forced degradation study by exposing a pure Vancomycin standard to stress conditions (e.g., acid, base, heat, oxidation) and comparing the resulting chromatograms.[4][5]
-
Mass Spectrometry: For definitive identification, couple your HPLC system with a mass spectrometer (LC-MS) to determine the mass-to-charge ratio of the unknown peaks and compare them to known degradation products.
-
Data Presentation
Table 1: Stability of Vancomycin Solutions under Different Storage Conditions
| Concentration | Storage Temperature | Storage Duration | Stability | Reference |
| 5 and 10 mg/mL | +4°C | 58 days | Stable | [4] |
| 5 mg/mL | +22°C | 48 hours | Stable | [4] |
| 5 mg/mL | +4°C (protected from light) | 7 days | Stable | [4] |
| 83 mg/mL in 5% dextrose | +37°C | 72 hours | Stable | [4] |
| 0.5 or 1 g/100 mL in 5% dextrose | 4°C | at least 58 days | Stable | [8] |
Experimental Protocols
Protocol 1: Identification of Vancomycin Degradation Products using HPLC
This protocol provides a general framework for the separation and detection of Vancomycin and its degradation products. The specific column, mobile phase, and gradient may need to be optimized for your particular application.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase:
-
A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[6]
-
The composition of the mobile phase can be delivered isocratically or as a gradient to achieve optimal separation.
-
-
Sample Preparation:
-
Dilute the Vancomycin sample to a suitable concentration with the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Vancomycin can be detected at approximately 280 nm.
-
-
Analysis:
-
Run a standard of pure Vancomycin to determine its retention time.
-
Inject the sample and identify the peaks corresponding to Vancomycin and its degradation products based on their retention times.
-
Quantification can be performed by comparing the peak areas to a calibration curve generated from standards of known concentrations.
-
Visualizations
References
- 1. Genetic Algorithms as a Tool for Dosing Guideline Optimization: Application to Intermittent Infusion Dosing for Vancomycin in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vancomycin: MedlinePlus Drug Information [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vancomycin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Vancomycin: Antibiotic Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 8. researchgate.net [researchgate.net]
troubleshooting Oganomycin GA MIC assay variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Oganomycin GA in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
This compound is a cephamycin-type antibiotic produced by Streptomyces oganonensis.[1][2] As a member of the cephamycin family, which belongs to the broader class of β-lactam antibiotics, its mechanism of action is presumed to involve the inhibition of bacterial cell wall synthesis. This occurs through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.
Q2: What is a Minimum Inhibitory Concentration (MIC) assay?
A Minimum Inhibitory Concentration (MIC) assay is a fundamental laboratory test in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a specific microorganism.[3][4] This assay is crucial for assessing the potency of new antimicrobial compounds like this compound and for monitoring the development of antimicrobial resistance. The results are typically reported in micrograms per milliliter (µg/mL) or milligrams per liter (mg/L).
Q3: What are the common sources of variability in an MIC assay?
Variability in MIC assays can arise from several factors, which can be broadly categorized as biological, methodological, and reagent-related. Key sources include:
-
Inoculum size: The density of the bacterial culture used can significantly impact the MIC value. Higher inoculum concentrations may lead to higher MICs.[5][6]
-
Growth medium: The composition of the culture medium can affect both the growth of the microorganism and the activity of the antimicrobial agent.[5]
-
Incubation conditions: Time, temperature, and atmospheric conditions (e.g., CO2 levels) can influence the growth rate of the bacteria and, consequently, the MIC reading.[5]
-
Compound stability and solubility: The chemical properties of the antimicrobial agent, including its stability and solubility in the test medium, are critical for accurate results.
-
Inter- and intra-laboratory variations: Differences in equipment, personnel, and subtle procedural variations can contribute to result discrepancies.[7]
Troubleshooting Guide
Problem 1: High variability in MIC values between replicates.
-
Possible Cause: Inconsistent inoculum density.
-
Solution: Ensure a standardized and homogenous bacterial suspension. Prepare the inoculum from a fresh culture (e.g., 18-24 hours old) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Verify the final inoculum concentration in the wells is as per the protocol (e.g., 5 x 10^5 CFU/mL).[6][8]
-
Possible Cause: Inaccurate serial dilutions of this compound.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Ensure complete mixing of the compound at each dilution step. Prepare fresh stock solutions for each experiment to avoid degradation.
-
Possible Cause: Edge effects in the microtiter plate.
-
Solution: To minimize evaporation from the outer wells, which can concentrate the compound and media, fill the peripheral wells with sterile water or media and do not use them for experimental data.
Problem 2: No bacterial growth in positive control wells.
-
Possible Cause: Inactive or non-viable bacterial inoculum.
-
Solution: Use a fresh bacterial culture from a reputable source. Streak the inoculum on an agar plate to confirm viability and purity before starting the MIC assay.
-
Possible Cause: Incorrect growth medium or incubation conditions.
-
Solution: Verify that the medium used supports the growth of the test organism. Check and calibrate the incubator for the correct temperature, humidity, and atmospheric conditions required by the specific bacterial strain.
Problem 3: Bacterial growth in negative control (sterility) wells.
-
Possible Cause: Contamination of the growth medium, saline, or this compound stock solution.
-
Solution: Use aseptic techniques throughout the entire procedure. Ensure all reagents and materials are sterile. Test individual components for contamination.
Problem 4: this compound solubility issues.
-
Possible Cause: this compound may have limited solubility in the test medium.
-
Solution: Prepare the initial stock solution in a suitable solvent (e.g., DMSO) at a high concentration. Ensure the final concentration of the solvent in the assay wells is low (typically ≤1%) and does not affect bacterial growth. Include a solvent control to verify this.
Data Summary Table: Factors Affecting this compound MIC Values
| Factor | Potential Impact on MIC Value | Recommended Control Measures |
| Inoculum Concentration | An increase from 5 x 10^5 CFU/mL to 5 x 10^6 CFU/mL can lead to a 2- to 4-fold increase in the apparent MIC.[5] | Standardize inoculum to 0.5 McFarland and confirm with plate counts. |
| Incubation Time | Extending incubation beyond the recommended 16-20 hours may result in higher MICs due to potential drug degradation or the selection of resistant subpopulations. | Adhere strictly to the standardized incubation time for the specific organism. |
| Culture Medium | Different media (e.g., Mueller-Hinton Broth vs. Tryptic Soy Broth) can yield different MIC values due to variations in cation concentration and other components. | Use the recommended standard medium, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB), for susceptibility testing. |
| pH of Medium | A significant deviation from the standard pH of the medium (7.2-7.4) can alter the charge and activity of this compound. | Ensure the medium is properly buffered and the pH is within the recommended range. |
| Solvent Concentration | High concentrations of solvents like DMSO (>1%) can inhibit bacterial growth, leading to a falsely low MIC. | Keep the final solvent concentration at the lowest effective level and include a solvent control. |
Experimental Protocol: Broth Microdilution MIC Assay for this compound
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain using the broth microdilution method.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Calibrated pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent to a high concentration (e.g., 1280 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the target bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (bacterial growth, no drug).
-
Well 12 will serve as the negative control (sterility, no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Confirm that there is growth in the positive control well (well 11) and no growth in the negative control well (well 12).
-
Visual Guides
Caption: Workflow for this compound Broth Microdilution MIC Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oganomycin A, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives, oganomycins B, GA and GB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Oganomycin GA dose optimization for in vivo studies
Technical Support Center: Oganomycin GA
This guide provides technical support for researchers conducting in vivo dose optimization studies with the investigational antibiotic, this compound. The content is structured in a question-and-answer format to address common challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of an in vivo dose optimization study for this compound?
The primary goal is to identify a dosing regimen (dose and frequency) that maximizes therapeutic efficacy (e.g., bacterial killing) while minimizing toxicity to the host. This involves characterizing the compound's safety profile and its pharmacokinetic/pharmacodynamic (PK/PD) relationship.[1]
Q2: What is the recommended first step for in vivo studies with a new compound like this compound?
The first step is to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or toxicity.[2][3] This study is crucial for establishing a safe dose range for subsequent efficacy studies.[4][5]
Q3: How should I select the starting doses for an MTD study?
Starting doses are typically extrapolated from in vitro cytotoxicity data (e.g., IC50 in relevant cell lines) or based on data from similar compounds. A common approach is to use a dose escalation design where cohorts of animals receive incrementally higher doses.[2]
Q4: Which animal model is most appropriate for initial efficacy testing of an antibiotic?
The neutropenic murine thigh infection model is a highly standardized and extensively used model for the preclinical evaluation of antimicrobial agents.[6] It allows for the study of drug efficacy with the confounding influence of the immune system minimized, providing clear data on the direct antimicrobial activity of the compound.[7][8]
Q5: What are the key Pharmacokinetic/Pharmacodynamic (PK/PD) indices for antibiotics?
For antibiotics, efficacy is often linked to one of three key PK/PD indices:
-
Time-dependent killing: The percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[9] This is typical for beta-lactams.
-
Concentration-dependent killing: The ratio of the maximum free drug concentration to the MIC (fCmax/MIC). This is characteristic of aminoglycosides.
-
Exposure-dependent killing: The ratio of the free drug area under the concentration-time curve over 24 hours to the MIC (fAUC24/MIC). This is relevant for fluoroquinolones and glycopeptides.[10]
Determining which index drives the efficacy of this compound is a critical goal of dose optimization studies.
Troubleshooting Guides
Q: I am observing high toxicity and animal mortality even at low doses. What should I do?
A:
-
Verify Vehicle Toxicity: First, run a control group with the vehicle alone to ensure it is not causing the adverse effects.
-
Review Administration Route: Ensure the administration technique (e.g., intravenous, intraperitoneal) is correct and not causing acute trauma or complications. Bolus injections that are too rapid can cause acute toxicity.
-
Re-evaluate MTD: Your initial MTD assessment may have been inaccurate. Conduct a more granular dose-escalation study with smaller dose increments and fewer animals per group to pinpoint the toxicity threshold.[2]
-
Check Compound Stability/Purity: Ensure the this compound formulation is stable and free of toxic contaminants. Degradation products can sometimes be more toxic than the parent compound.
Q: this compound shows potent in vitro activity but has no effect in vivo. What are the potential causes?
A: This is a common challenge in drug development. Consider the following:
-
Pharmacokinetics: The drug may not be reaching the site of infection in sufficient concentrations. This could be due to poor absorption, rapid metabolism, or rapid excretion. A PK study to measure drug concentration in plasma and tissue (e.g., thigh muscle) is essential.[1]
-
Protein Binding: this compound might have high plasma protein binding, leaving very little "free" drug available to act on the bacteria. It is the unbound fraction of the drug that is pharmacologically active.[11]
-
Target Site Inactivation: The drug may be inactivated by host enzymes or conditions at the infection site.
-
Inadequate Dosing: The doses tested may be too low, even if they are below the MTD. The therapeutic window might be narrower than anticipated.
Q: My results show high variability between animals within the same dose group. How can I improve reproducibility?
A:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, infection induction, and drug administration, are highly standardized.[6] Use precise, calibrated equipment for dosing.
-
Increase Group Size: Small group sizes can lead to high variability. Increasing the number of animals per group (n-size) can improve statistical power and reduce the impact of individual outliers.
-
Check Animal Health: Ensure all animals are healthy and from a reliable supplier. Underlying health issues can significantly impact experimental outcomes.
-
Homogenize Inoculum: Ensure the bacterial inoculum is well-mixed and that each animal receives a consistent number of colony-forming units (CFUs).
Data Presentation
Table 1: Example MTD Study Results for this compound
(Administered intravenously (IV) once daily for 3 days in CD-1 mice)
| Dose (mg/kg) | N | Clinical Signs of Toxicity | Mean Body Weight Change (%) | Mortality (%) |
| Vehicle Control | 5 | None observed | +2.5% | 0% |
| 50 | 5 | None observed | +1.8% | 0% |
| 100 | 5 | None observed | +0.5% | 0% |
| 200 | 5 | Mild lethargy post-dose | -4.2% | 0% |
| 400 | 5 | Severe lethargy, hunched posture | -15.8% | 20% |
| Conclusion: The MTD is estimated to be 200 mg/kg/day. |
Table 2: Example Pharmacokinetic (PK) Parameters of this compound
(Single IV dose in infected neutropenic mice)
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Half-life (t½) (h) |
| 25 | 15.2 | 0.25 | 45.6 | 2.1 |
| 50 | 31.8 | 0.25 | 98.9 | 2.3 |
| 100 | 65.0 | 0.25 | 210.5 | 2.2 |
Table 3: Example Efficacy Study Results in Murine Thigh Infection Model
(Treatment initiated 2 hours post-infection with S. aureus)
| Treatment Group | Dose Regimen (mg/kg) | Mean Bacterial Load (log₁₀ CFU/g) at 24h | Change from 0h Control (log₁₀ CFU/g) |
| 0h Control | N/A | 6.85 | N/A |
| 24h Vehicle Control | N/A | 8.90 | +2.05 |
| This compound | 25 (q12h) | 7.15 | -1.75 |
| This compound | 50 (q12h) | 5.30 | -3.60 |
| This compound | 100 (q12h) | 3.95 | -4.95 |
| Vancomycin | 110 (q12h) | 4.10 | -4.80 |
Experimental Protocols
Protocol: this compound Efficacy in Neutropenic Murine Thigh Infection Model
This protocol outlines a dose-ranging study to determine the efficacy of this compound.
-
Animal Model and Neutropenia Induction:
-
Infection:
-
Culture the challenge organism (e.g., Staphylococcus aureus ATCC 29213) to mid-log phase.
-
Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., ~1x10⁷ CFU/mL).
-
Two hours before treatment, inject 0.1 mL of the inoculum into the right thigh muscle of each anesthetized mouse.[7][12]
-
-
Drug Preparation and Administration:
-
Prepare this compound in a sterile vehicle (e.g., 5% dextrose in water). Formulations should be prepared fresh daily.
-
At 2 hours post-infection, begin treatment. Administer the drug via the desired route (e.g., subcutaneously or intravenously) in a fixed volume (e.g., 0.2 mL).[8][10]
-
Include a vehicle control group and a positive control group (e.g., vancomycin).[7]
-
-
Endpoint Measurement:
-
At 24 hours post-infection, humanely euthanize the mice.
-
Aseptically excise the entire thigh muscle.[10]
-
Weigh the tissue and homogenize it in a known volume of sterile phosphate-buffered saline (PBS).[7]
-
Perform serial ten-fold dilutions of the homogenate and plate onto appropriate agar (e.g., Tryptic Soy Agar).[7]
-
Incubate plates overnight at 37°C and enumerate the bacterial colonies the next day.
-
Calculate the bacterial burden as log₁₀ CFU per gram of tissue. Efficacy is measured by the reduction in bacterial load compared to the 24h vehicle control group.[12]
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for In Vivo Dose Optimization of this compound.
Caption: Troubleshooting Guide for Lack of In Vivo Efficacy.
Caption: Hypothetical Mechanism: Inhibition of Peptidoglycan Synthesis.
References
- 1. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 7. noblelifesci.com [noblelifesci.com]
- 8. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. contagionlive.com [contagionlive.com]
- 10. mdpi.com [mdpi.com]
- 11. mdensino.s3.dualstack.us-east-2.amazonaws.com [mdensino.s3.dualstack.us-east-2.amazonaws.com]
- 12. Murine thigh infection model. [bio-protocol.org]
Oganomycin GA purification artifacts and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Oganomycin GA. It includes troubleshooting guides and frequently asked questions to address common challenges and artifacts encountered during the purification process.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the experimental purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Degradation of this compound: The compound may be unstable under the purification conditions (e.g., pH, temperature). | Monitor the stability of this compound at different pH values and temperatures. Consider using stabilizing agents if degradation is observed. For instance, vancomycin, a complex glycopeptide, is most soluble at pH 3–5 and unstable in alkaline solutions[1]. |
| Suboptimal Extraction: The solvent system used for extraction may not be efficient for this compound. | Experiment with different solvent systems of varying polarities. The choice of solvent can significantly impact extraction efficiency and may lead to the formation of artifacts[2][3][4]. | |
| Poor Binding/Elution in Chromatography: The chromatographic conditions may not be optimized for this compound. | Screen different resins (e.g., ion exchange, reversed-phase) and optimize the mobile phase composition, pH, and gradient. | |
| Poor Purity (Presence of Impurities) | Co-elution of Related Compounds: Structurally similar compounds produced during fermentation may co-elute with this compound. | Employ high-resolution chromatographic techniques such as HPLC or UPLC.[5] Use orthogonal purification methods (e.g., ion exchange followed by reversed-phase chromatography). |
| Process-Related Impurities: Reagents, solvents, or materials from the purification process may contaminate the final product. | Use high-purity solvents and reagents. Ensure all equipment is thoroughly cleaned. Artifacts can be introduced from solvent impurities, stabilizers, and even laboratory equipment[6]. | |
| Degradation Products: this compound may degrade during purification, leading to the formation of impurities. | As with low yield, assess the stability of this compound under various conditions. For example, a common degradation product of vancomycin is crystalline degradation product-1 (CDP-1), formed by deamidation[7]. | |
| Presence of Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS) | Formation of Artifacts: The purification process itself can generate artifacts. This can be due to reactions with solvents, exposure to light, or extreme pH. | Analyze samples at each stage of the purification process to identify when the artifact is introduced. Solvents like methanol can cause methylation, and chloroform can lead to the formation of other adducts[3][8]. |
| Contaminants from Equipment or Solvents: Impurities can be introduced from the analytical instruments or the solvents used. | Run blank gradients to check for system peaks. Use high-purity, LC-MS grade solvents. | |
| Sample Heterogeneity: The starting material may be a complex mixture of closely related Oganomycin analogues. | Utilize high-resolution analytical techniques and consider 2D-LC for complex samples. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found during this compound purification?
A1: Based on analogous complex natural products like glycopeptide antibiotics, impurities in this compound preparations can be categorized as:
-
Organic Impurities: Structurally related compounds from the fermentation process or degradation products. For example, vancomycin products can contain 5 to 11% total impurities, including by-products from fermentation like monodechlorovancomycin and degradation products such as aglucovancomycin[5].
-
Inorganic Impurities: Salts and other inorganic compounds introduced during pH adjustments or from buffer components.
-
Residual Solvents: Solvents used during extraction and chromatography that are not completely removed during the final drying steps[].
Q2: How can I prevent the formation of degradation products during purification?
A2: To minimize degradation, it is crucial to understand the stability profile of this compound. We recommend conducting forced degradation studies under various stress conditions (acid, base, oxidation, heat, light). Based on the results, you can select appropriate pH, temperature, and solvent conditions for purification and storage. For instance, many glycopeptides are unstable in alkaline solutions[1].
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the most common and effective method for purity assessment of complex natural products[5][10]. Ultra-High-Performance Liquid Chromatography (UPLC) can offer higher resolution and faster analysis times[5].
Q4: Can the choice of solvent create artifacts during purification?
A4: Yes, the solvents used in extraction and chromatography can react with the target compound to form artifacts. For example, using methanol can lead to the formation of methyl esters, while chlorinated solvents can form adducts[2][3][8]. It is essential to be aware of these potential reactions and to choose solvents carefully.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Purity Assessment of this compound
This protocol provides a starting point for developing a purity assessment method for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
Time (min) % B 0 5 25 60 30 95 35 95 36 5 | 40 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm and Mass Spectrometry (ESI positive and negative modes).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95% A, 5% B) to a concentration of 1 mg/mL.
Visualizations
Caption: Workflow for this compound purification and analysis.
Caption: Decision tree for troubleshooting purification artifacts.
References
- 1. US20200115412A1 - Separation of vancomycin and its degradation products - Google Patents [patents.google.com]
- 2. Solvent derived artifacts in natural products chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 5. Product Quality of Parenteral Vancomycin Products in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artifacts in chromatography: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. WO2020081599A1 - Separation of vancomycin and its degradation products - Google Patents [patents.google.com]
optimizing Oganomycin GA stability in different buffer systems
Disclaimer: Information regarding "Oganomycin GA" is not publicly available. This guide has been generated using Vancomycin, a well-characterized glycopeptide antibiotic, as a proxy to demonstrate the principles of stability optimization in different buffer systems. The experimental data and specific recommendations provided herein are illustrative and should be adapted for the actual compound of interest.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of glycopeptide antibiotics like this compound is primarily influenced by pH, temperature, buffer composition, and light exposure. Degradation can occur through hydrolysis, oxidation, or other chemical modifications, leading to a loss of biological activity. It is crucial to control these factors during experimental setup and storage.
Q2: Which buffer systems are generally recommended for working with glycopeptide antibiotics?
A2: The choice of buffer is critical for maintaining the stability and activity of glycopeptide antibiotics. Phosphate-buffered saline (PBS) is a commonly used biological buffer.[1][2] Other suitable buffer systems include citrate, acetate, and borate buffers, depending on the desired pH range.[1][3][4] The optimal buffer will maintain a stable pH at which the specific antibiotic exhibits maximum stability.
Q3: How does pH influence the stability of this compound?
A3: The pH of the solution is a critical determinant of stability for many pharmaceuticals. For Vancomycin, a related compound, studies have shown that pH can significantly influence its degradation rate. While specific data for this compound is unavailable, it is recommended to perform pH-stability profiling to identify the optimal pH range for your experiments. Typically, a slightly acidic to neutral pH is a good starting point for many glycopeptide antibiotics.
Q4: Can I prepare stock solutions of this compound in advance?
A4: Preparing stock solutions in advance can be advantageous. However, the long-term stability of this compound in solution needs to be empirically determined. For Vancomycin, solutions have been shown to be stable for extended periods when stored at 4°C.[5] We recommend conducting a stability study to determine the appropriate storage conditions and shelf-life for your specific this compound stock solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in experiments. | Degradation due to inappropriate buffer pH. | Verify the pH of your buffer system. Conduct a pH-stability profile to determine the optimal pH for this compound. Consider using a buffer with a pKa closer to the desired pH for better buffering capacity. |
| Temperature-induced degradation. | Ensure that this compound solutions are stored at the recommended temperature and minimize exposure to elevated temperatures during experiments. Perform experiments on ice if compatible with the assay. | |
| Buffer components interacting with this compound. | Some buffer components can interact with the compound of interest.[2] Test the stability of this compound in alternative buffer systems to rule out buffer-specific interactions. | |
| Precipitation of this compound in solution. | Poor solubility in the chosen buffer. | Check the solubility of this compound at the working concentration and pH. Consider adjusting the pH or using a co-solvent if compatible with your experimental system. |
| Formation of complexes with buffer components. | Phosphate buffers, for instance, can sometimes form complexes with divalent cations, which might indirectly affect the stability or solubility of the compound.[2] If using such buffers, consider if this could be a factor. | |
| Inconsistent experimental results. | Inconsistent buffer preparation. | Ensure that buffers are prepared consistently and accurately. Use a calibrated pH meter for all pH measurements. |
| Degradation of this compound stock solution over time. | Re-evaluate the stability of your stock solution. Prepare fresh stock solutions more frequently or aliquot and store at -80°C to minimize freeze-thaw cycles. |
Quantitative Data Summary
The following tables provide illustrative stability data for a hypothetical glycopeptide antibiotic, "this compound," based on typical stability profiles observed for similar compounds like Vancomycin.
Table 1: Effect of pH on this compound Stability at 25°C over 24 hours
| Buffer System (0.1 M) | pH | % Remaining this compound |
| Citrate Buffer | 3.0 | 85% |
| Acetate Buffer | 4.5 | 92% |
| Phosphate Buffer | 6.0 | 98% |
| Phosphate Buffer | 7.4 | 95% |
| Carbonate-Bicarbonate Buffer | 9.0 | 70% |
Table 2: Effect of Temperature on this compound Stability in Phosphate Buffer (pH 7.4) over 7 days
| Temperature | % Remaining this compound |
| 4°C | 92% |
| 25°C (Room Temperature) | 75% |
| 37°C | 55% |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Stability
Objective: To identify the pH at which this compound exhibits maximum stability.
Materials:
-
This compound
-
Citrate buffer (0.1 M, pH 3.0, 4.0, 5.0)
-
Phosphate buffer (0.1 M, pH 6.0, 7.0, 8.0)
-
Borate buffer (0.1 M, pH 9.0)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column
-
Incubator
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a series of buffers with pH values ranging from 3.0 to 9.0.
-
Dilute the this compound stock solution to a final concentration of 1 mg/mL in each buffer.
-
Immediately after preparation (t=0), take an aliquot from each solution and analyze the concentration of this compound using a validated HPLC method.
-
Incubate the remaining solutions at a constant temperature (e.g., 25°C).
-
At predetermined time points (e.g., 6, 12, 24, 48 hours), withdraw aliquots from each solution and analyze the this compound concentration by HPLC.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against pH to determine the optimal pH for stability.
Visualizations
Caption: Workflow for Determining Optimal pH Stability.
Caption: Troubleshooting Logic for Inconsistent Results.
Caption: Hypothetical Mechanism of this compound Action.
References
- 1. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 2. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Buffers for Biochemical Reactions [promega.com]
- 5. Long-term stability of vancomycin hydrochloride in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the therapeutic index of Oganomycin GA
Welcome to the technical support center for Oganomycin GA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges to improve the therapeutic index of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps essential for cell wall formation in Gram-positive bacteria. This disruption of the cell wall integrity leads to bacterial lysis and death.[1][2][3][4]
Q2: We are observing lower than expected efficacy in our in vitro assays. What are potential causes and solutions?
A2: Lower than expected efficacy can stem from several factors. Firstly, ensure the this compound concentration is appropriate for the target pathogen's minimum inhibitory concentration (MIC). For many susceptible strains, trough concentrations should be maintained above 10 mg/L to prevent the development of resistance.[5] For pathogens with an MIC of 1 mg/L or higher, trough levels of 15 to 20 mg/L are often recommended.[5][6] Secondly, verify the integrity of your this compound stock solution, as improper storage can lead to degradation. Lastly, consider the possibility of acquired resistance in your bacterial strain, which may necessitate a higher dosage or combination therapy.
Q3: Our experiments are showing significant cytotoxicity in mammalian cell lines, indicating a poor therapeutic index. How can we mitigate this?
A3: High cytotoxicity is a known challenge. Several strategies can be employed to improve the therapeutic index:
-
Structural Modification: Consider synthesizing analogs of this compound. Peripheral modifications, such as the addition of a (4-chlorobiphenyl)methyl (CBP) group or a C-terminus guanidine group, have been shown to enhance antimicrobial activity against resistant strains while potentially altering the toxicity profile.[7][8]
-
Combination Therapy: Co-administration with other agents can enhance efficacy, allowing for a lower, less toxic dose of this compound. For instance, combining it with a superoxide dismutase (SOD) mimic like mangafodipir has been shown to protect normal cells from anticancer drug-induced apoptosis while enhancing cytotoxicity in cancer cells.[9][10]
-
Drug Delivery Systems: Encapsulating this compound in a targeted drug delivery system, such as liposomes or antibody-drug conjugates, can increase its concentration at the site of infection and reduce systemic exposure.[11][12]
Q4: We are struggling with the synthesis of this compound analogs. Can you provide a general workflow?
A4: The synthesis of complex glycopeptide analogs is a multi-step process. A general workflow involves the solid-phase synthesis of the peptide backbone, followed by solution-phase modifications to introduce desired functional groups. A key step is often the macrocyclization to form the characteristic ring structures. For detailed synthetic strategies, including the use of novel linkers for solid-phase synthesis, refer to literature on the total synthesis of vancomycin and its analogs.[13][14]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Bacterial Inoculum Variability | Standardize the inoculum preparation using a spectrophotometer to ensure a consistent starting bacterial density (e.g., 0.5 McFarland standard). | Reproducible MIC values across experiments. |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Store the solid compound and stock solutions under recommended conditions (e.g., -20°C, protected from light). | Consistent potency of the drug. |
| Assay Method Inconsistency | Adhere strictly to a standardized MIC determination protocol, such as the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI). | Reduced variability in MIC measurements. |
Issue 2: High Off-Target Cytotoxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Binding | Modify the this compound structure to enhance targeting. For example, conjugation to a targeting moiety (e.g., an antibody specific to a bacterial antigen).[12] | Increased therapeutic index with reduced side effects. |
| High Systemic Concentration | Explore alternative dosing regimens, such as continuous infusion instead of intermittent bolus dosing, which can maintain therapeutic levels while avoiding high peak concentrations associated with toxicity.[15] | Lower incidence of dose-dependent adverse effects like nephrotoxicity.[4] |
| Oxidative Stress in Healthy Cells | Co-administer an antioxidant or a cytoprotective agent. For example, mangafodipir can protect normal cells from drug-induced oxidative stress.[9][10] | Reduced damage to non-target cells and tissues. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Prepare Bacterial Inoculum: Culture the target Gram-positive bacteria overnight on an appropriate agar plate. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare this compound Dilutions: Create a two-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate. The concentration range should bracket the expected MIC.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
-
Cell Seeding: Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to various concentrations of this compound and its analogs for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for improving the therapeutic index.
References
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 4. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Therapeutic Monitoring of Vancomycin in Adult Patients: A Consensus Review of the American Society of Health-System Pharmacists, the Infectious Diseases Society of America, and the Society of Infectious Diseases Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 7. Total Synthesis of [Ψ[C(=NH)NH]Tpg4]Vancomycin and its (4-Chlorobiphenyl)methyl Derivative: Impact of Peripheral Modifications on Vancomycin Analogues Redesigned for Dual d-Ala-d-Ala and d-Ala-d-Lac Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vancomycin C-Terminus Guanidine Modifications and Further Insights into an Added Mechanism of Action Imparted by a Peripheral Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement of the therapeutic index of anticancer drugs by the superoxide dismutase mimic mangafodipir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Improving the therapeutic index in cancer therapy by using antibody-drug conjugates designed with a moderately cytotoxic drug. | Semantic Scholar [semanticscholar.org]
- 13. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid- and solution-phase synthesis of vancomycin and vancomycin analogues with activity against vancomycin-resistant bacteria [pubmed.ncbi.nlm.nih.gov]
- 15. Vancomycin Therapeutic Drug Monitoring [pidjournal.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding infusion-related reactions associated with Oganomycin GA.
Mechanism of Action of this compound
This compound is a novel glycopeptide antibiotic that functions by inhibiting the synthesis of the bacterial cell wall. It specifically targets the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[1][2][3][4] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[3][4] While highly effective against a range of gram-positive bacteria, infusion of this compound can sometimes lead to non-allergic hypersensitivity reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common signs and symptoms of an this compound infusion-related reaction?
A1: Infusion-related reactions to this compound are typically characterized by a cluster of symptoms that can range from mild to severe. Common manifestations include:
-
Cutaneous reactions: Flushing, pruritus (itching), and an erythematous rash, primarily on the face, neck, and upper torso.[5][6][7]
-
Systemic symptoms: Nausea, vomiting, diarrhea, dyspnea (shortness of breath), chest tightness, and back or chest pain.[5][8]
-
Cardiovascular effects: Hypotension (low blood pressure) and tachycardia (rapid heart rate).[5][8]
-
Other symptoms: Chills, rigors, fever, and in some cases, angioedema (swelling under the skin).[5][8][9]
Q2: When do infusion-related reactions to this compound typically occur?
A2: These reactions most commonly occur during the first infusion of this compound, often within the first 5 to 90 minutes of starting the infusion.[9][10] The onset can be rapid, and the severity often correlates with the infusion rate.[5]
Q3: What is the underlying cause of this compound infusion-related reactions?
A3: this compound infusion-related reactions are generally considered to be non-immunologic, anaphylactoid reactions rather than true IgE-mediated allergies.[5][10] They are primarily caused by the direct degranulation of mast cells and basophils, leading to the release of inflammatory mediators such as histamine.[5][8][10] This is often triggered by a rapid rate of infusion.[5]
Troubleshooting Guide
Q4: What immediate actions should be taken if an infusion-related reaction is observed?
A4: If a researcher observes signs of an infusion-related reaction, the following steps should be taken immediately:
-
Assess the severity of the reaction.
-
For mild to moderate reactions (e.g., flushing, itching), symptomatic treatment with antihistamines may be sufficient.[5][6]
-
For severe reactions (e.g., hypotension, bronchospasm), aggressive symptomatic treatment is required, which may include the administration of corticosteroids, IV fluids, and bronchodilators.[8][10]
-
Once symptoms have resolved, the infusion may be restarted at a significantly reduced rate (e.g., 50% of the original rate).[6][10]
Q5: How can this compound infusion-related reactions be prevented or mitigated?
A5: Several strategies can be employed to reduce the incidence and severity of infusion-related reactions:
-
Slower Infusion Rate: Administering this compound over a longer period (e.g., ≥60 minutes) is a key preventative measure.[5][6][7]
-
Premedication: For patients at high risk or those who have previously experienced a reaction, premedication can be effective. This typically involves administering antihistamines (H1 and H2 blockers) and corticosteroids before the infusion.[8][10]
Quantitative Data Summary
The following tables summarize data on the incidence of infusion-related reactions and the efficacy of premedication, based on studies with analogous compounds.
Table 1: Incidence of Infusion-Related Reactions
| Condition | Incidence Rate | Severity |
| Without Premedication | 30% | - |
| With Antihistamine Premedication | 25.6% | 4.7% severe |
| With Antihistamine + Corticosteroid Premedication | 9.6% | 1% severe |
Data adapted from studies on similar infusion reactions[8].
Table 2: Management of Infusion-Related Reactions Based on Severity
| Reaction Severity | Recommended Management |
| Mild to Moderate (Flushing, pruritus, hemodynamically stable) | 1. Stop the infusion.2. Administer diphenhydramine 50 mg (PO or IV) and an H2 antagonist (e.g., famotidine 20 mg IV).3. Once symptoms resolve, restart the infusion at 50% of the original rate.[6][10] |
| Severe (Hypotension, chest pain, muscle spasms, angioedema) | 1. Stop the infusion immediately.2. Administer diphenhydramine 50 mg IV and an H2 antagonist.3. Provide IV fluids for hemodynamic support if hypotensive.4. Consider corticosteroids.5. Once the patient is stable, the infusion can be restarted at a much slower rate.[5][6][10] |
Signaling Pathway and Experimental Workflow
To better understand and manage this compound infusion-related reactions, it is crucial to visualize the underlying biological processes and the experimental steps for mitigation.
Caption: Proposed signaling pathway for this compound-induced infusion reactions.
Caption: Experimental workflow for managing this compound infusion reactions.
Experimental Protocols
Protocol 1: Prophylactic Premedication for High-Risk Subjects
-
Objective: To prevent or reduce the severity of infusion-related reactions in subjects with a history of such reactions or those deemed at high risk.
-
Methodology:
-
Thirty to sixty minutes prior to the start of the this compound infusion, administer the following premedications:
-
Initiate the this compound infusion at a slow rate.
-
Monitor the subject closely for any signs of an infusion-related reaction throughout the infusion and for a period post-infusion.
-
Protocol 2: Management of an Acute Infusion-Related Reaction
-
Objective: To safely and effectively manage an acute infusion-related reaction to this compound.
-
Methodology:
-
Upon the first sign of a reaction, immediately stop the infusion.[6][9]
-
Assess the subject's vital signs and the severity of the symptoms.
-
For mild to moderate reactions (flushing, pruritus without hypotension), administer diphenhydramine 50 mg intravenously.[5][6]
-
For severe reactions (hypotension, dyspnea, chest pain), administer diphenhydramine 50 mg intravenously, an H2 antagonist, and a corticosteroid. Provide intravenous fluids to manage hypotension.[5][6][10]
-
Once the subject's symptoms have resolved and they are hemodynamically stable, the infusion may be cautiously restarted at 50% of the rate at which the reaction occurred.[6][10]
-
Continuously monitor the subject for the remainder of the infusion.
-
References
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 4. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vancomycin Infusion Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Vancomycin Infusion Reaction | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]
- 7. idmp.ucsf.edu [idmp.ucsf.edu]
- 8. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Vancomycin Infusion Reaction: A Clinical and Therapeutic Overview [jhoponline.com]
Technical Support Center: Method Refinement for Pharmacokinetic Studies of Oganomycin GA
Disclaimer: Initial searches for "Oganomycin GA" did not yield specific information on this compound. Therefore, this technical support center has been developed to address the challenges and methodologies for a representative natural product, referred to as "Compound X (e.g., this compound)," in pharmacokinetic (PK) studies. The protocols and troubleshooting guides provided are based on established practices for natural product drug development.
This resource is intended for researchers, scientists, and drug development professionals to provide guidance on refining experimental methods and troubleshooting common issues encountered during the pharmacokinetic evaluation of novel natural products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in conducting pharmacokinetic studies for natural products like Compound X?
A1: Natural products present unique challenges in PK studies due to their complex chemical structures, potential for poor solubility, extensive metabolism, and the presence of multiple active or interfering compounds in crude extracts.[1][2][3] Key challenges include developing sensitive and specific analytical methods, predicting metabolic pathways, and achieving adequate oral bioavailability.[1][3]
Q2: Why is LC-MS/MS the preferred analytical method for quantifying Compound X in biological matrices?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and speed.[4] It allows for the accurate quantification of the parent compound and its metabolites, even at low concentrations, in complex biological samples like plasma, urine, and tissue homogenates.[4][5]
Q3: What is the purpose of an in vitro metabolic stability assay?
A3: In vitro metabolic stability assays are crucial for predicting how a compound will be metabolized in the body.[6] These studies help determine the intrinsic clearance and half-life of a compound, providing insights into its potential bioavailability and efficacy.[6][7] They are typically conducted using liver microsomes or hepatocytes.[7][8]
Q4: How do I select the appropriate animal model for in vivo PK studies of Compound X?
A4: The choice of animal model, typically rodents like mice or rats for early-stage studies, depends on factors such as the metabolic profile of the compound and the intended therapeutic application.[9][10][11][12] It is important to select a species with metabolic pathways that are as similar as possible to humans to ensure the relevance of the preclinical data.
Q5: What are the key pharmacokinetic parameters to determine from an in vivo study?
A5: Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd). These parameters describe the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Troubleshooting Guides
LC-MS/MS Method Development and Analysis
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for Compound X. | - Inappropriate mobile phase pH. - Column overload. - Contamination of the column or guard column. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Wash the column with a strong solvent or replace the guard column. |
| High background noise or interfering peaks. | - Contamination from sample collection tubes, solvents, or the LC-MS system. - Matrix effects from the biological sample. | - Use high-purity solvents and pre-screen all consumables. - Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances. - Adjust chromatographic conditions to separate the analyte from interfering peaks. |
| Inconsistent retention times. | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature. - Replace the column if it has exceeded its lifetime. |
| Low signal intensity or poor sensitivity. | - Inefficient ionization of Compound X. - Suboptimal mass spectrometer settings. - Sample loss during preparation. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). - Perform tuning and calibration of the mass spectrometer. - Evaluate and optimize the extraction recovery of the sample preparation method. |
In Vitro Metabolic Stability Assay
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound X appears to be too stable (no degradation observed). | - The compound is a low-turnover compound. - Insufficient enzyme activity. - Poor solubility of the compound in the incubation medium. | - Increase the incubation time and use plated hepatocytes for longer-term studies.[13] - Ensure the viability and proper handling of microsomes or hepatocytes. - Use a co-solvent like DMSO (typically <0.5%) to improve solubility, but be mindful of its potential to inhibit enzyme activity. |
| High variability between replicate wells. | - Inconsistent pipetting of cells, compound, or quenching solution. - Uneven cell distribution in suspension assays. | - Use calibrated pipettes and ensure thorough mixing. - Gently swirl the cell suspension before aliquoting. |
| Rapid degradation of the positive control. | - High enzyme concentration or activity. | - Titrate the microsomal protein or hepatocyte concentration to achieve a more moderate rate of metabolism for the positive control. |
| Compound X appears to be unstable in the absence of active enzymes (control incubation). | - Chemical instability of the compound in the buffer. - Binding to the plate or other materials. | - Assess the chemical stability of the compound at the incubation pH and temperature. - Use low-binding plates and minimize the use of plastics where possible. |
In Vivo Pharmacokinetic Study
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable plasma concentrations of Compound X after oral dosing. | - Poor absorption from the GI tract. - High first-pass metabolism in the liver. - Formulation issues leading to poor dissolution. | - Conduct in vitro permeability assays (e.g., Caco-2) to assess absorption. - Compare oral and intravenous (IV) dosing to determine absolute bioavailability. - Optimize the formulation to improve solubility and dissolution. |
| High variability in plasma concentrations between animals. | - Inaccurate dosing. - Differences in food consumption (for oral studies). - Genetic variability in drug-metabolizing enzymes. | - Ensure accurate and consistent administration of the dose. - Fast animals overnight before oral dosing. - Use a sufficient number of animals to account for biological variability. |
| Unexpectedly rapid clearance of Compound X. | - High metabolic clearance. - Rapid renal excretion. | - Analyze in vitro metabolism data to identify major metabolic pathways. - Collect urine samples to quantify renal excretion. |
| Difficulty in collecting blood samples at specified time points. | - Poor animal handling technique. - Clotting of cannulas. | - Ensure proper training in animal handling and blood collection techniques. - Use appropriate anticoagulants and flush cannulas regularly. |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Compound X in Rat Plasma
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the compound.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (parent ion -> fragment ion) for Compound X and the internal standard by direct infusion.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
-
Data Analysis:
Protocol 2: In Vitro Metabolic Stability of Compound X in Rat Liver Microsomes
-
Reagent Preparation:
-
Prepare a 1 M stock solution of NADPH in buffer.
-
Prepare a 1 mM stock solution of Compound X and a positive control (e.g., testosterone) in DMSO.
-
Thaw rat liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer (pH 7.4), Compound X (final concentration 1 µM), and rat liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of Compound X using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Compound X remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Protocol 3: In Vivo Pharmacokinetic Study of Compound X in Rats
-
Animal Dosing:
-
Use male Sprague-Dawley rats (250-300 g).
-
For oral administration, dose the rats by gavage with a formulation of Compound X (e.g., 10 mg/kg in a suitable vehicle).
-
For intravenous administration, dose the rats via the tail vein (e.g., 2 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or a cannula at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[10]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.[10]
-
-
Sample Analysis:
-
Analyze the plasma samples for the concentration of Compound X using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd).
-
Calculate the oral bioavailability (F%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Data Presentation
Table 1: Summary of LC-MS/MS Method Validation Parameters for Compound X
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 4.5 - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 6.1 - 9.5% |
| Accuracy (% bias) | Within ±15% | -5.3 to 7.8% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within ±15% | 92 - 108% |
Table 2: In Vitro Metabolic Stability of Compound X in Rat Liver Microsomes
| Compound | t1/2 (min) | CLint (µL/min/mg protein) |
| Compound X | 45.2 | 15.3 |
| Testosterone (Positive Control) | 12.5 | 55.4 |
Table 3: Key Pharmacokinetic Parameters of Compound X in Rats
| Parameter | Oral Administration (10 mg/kg) | IV Administration (2 mg/kg) |
| Cmax (ng/mL) | 258 ± 45 | 1150 ± 180 |
| Tmax (h) | 1.5 ± 0.5 | 0.08 (5 min) |
| AUC0-t (ng*h/mL) | 1240 ± 210 | 850 ± 150 |
| t1/2 (h) | 4.2 ± 0.8 | 3.8 ± 0.6 |
| CL (L/h/kg) | - | 2.35 |
| Vd (L/kg) | - | 12.5 |
| Oral Bioavailability (F%) | 29.2% | - |
Visualizations
Caption: General workflow for pharmacokinetic studies of a novel natural product.
Caption: Troubleshooting flowchart for low oral bioavailability of a natural product.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. rsc.org [rsc.org]
- 5. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 7. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 11. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 12. Pk/bio-distribution | MuriGenics [murigenics.com]
- 13. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Oganomycin GA: Data Scant for Direct Comparison with Vancomycin Against MRSA
A comprehensive evaluation of the comparative efficacy of Oganomycin GA versus the established antibiotic vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA) is not possible at this time due to a lack of available scientific literature and experimental data on this compound. Extensive searches of scientific databases and public information sources did not yield any studies detailing the activity, mechanism of action, or clinical efficacy of a compound named "this compound."
Therefore, a direct, data-driven comparison as requested cannot be constructed. The following information on vancomycin is provided for context, as it represents the current standard of care against which any new anti-MRSA agent would likely be compared.
Vancomycin: An Established Glycopeptide Antibiotic
Vancomycin has been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, including MRSA, for several decades.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4]
Mechanism of Action of Vancomycin
Vancomycin exerts its bactericidal effect by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[5] This binding physically obstructs the transglycosylation and transpeptidation steps in the peptidoglycan synthesis pathway, which are crucial for forming the rigid bacterial cell wall.[6] The compromised cell wall leads to osmotic instability and ultimately cell lysis.
dot
Efficacy and Susceptibility Testing
The efficacy of vancomycin against MRSA is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria. According to the Clinical and Laboratory Standards Institute (CLSI), S. aureus isolates with a vancomycin MIC of ≤2 µg/mL are considered susceptible.[7] However, there is growing concern that clinical outcomes may be less favorable for infections caused by MRSA strains with higher MICs, even within the susceptible range (e.g., 1.5-2 µg/mL).[7]
Table 1: Vancomycin MIC Distribution in Clinical MRSA Isolates
| Vancomycin MIC (µg/mL) | Percentage of Isolates |
| < 1.5 | Varies by study |
| 1.5 to < 2 | Varies by study |
| ≥ 2 | Varies by study |
Note: The distribution of vancomycin MICs can vary significantly by geographical location and healthcare institution.[8]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A standard method for determining the MIC of vancomycin against MRSA is the broth microdilution method, as outlined by the CLSI.
-
Preparation of Inoculum: A standardized suspension of the MRSA isolate is prepared in a cation-adjusted Mueller-Hinton broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of vancomycin is prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the vancomycin dilution is inoculated with the prepared MRSA suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of vancomycin at which there is no visible growth of the MRSA isolate.
dot
References
- 1. Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contemporary pharmacologic treatments of MRSA for hospitalized adults: rationale for vancomycin versus non-vancomycin therapies as first line agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vancomycin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
Validating Oganomycin GA Target Engagement in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the target engagement of novel antibiotics, using the hypothetical compound Oganomycin GA as an example. While specific data for this compound is not publicly available, this document outlines established experimental frameworks and data presentation strategies crucial for such validation, drawing parallels with the well-characterized antibiotic, vancomycin.
Introduction to Target Engagement in Antibiotic Development
Confirming that a bioactive compound interacts with its intended molecular target within a living bacterium is a critical step in antibiotic development. This process, known as target engagement, is essential to differentiate specific antimicrobial activity from off-target or toxic effects. Effective target engagement validation provides confidence in the mechanism of action (MoA) and guides lead optimization efforts. A major challenge in this field is developing assays that can measure the binding of a compound to its target in the complex intracellular environment of a bacterium.[1]
Comparative Methodologies for Validating Target Engagement
Several orthogonal approaches can be employed to validate target engagement. The choice of method depends on the nature of the target, the availability of tools, and the desired throughput. Below is a comparison of common techniques.
Table 1: Comparison of Target Engagement Validation Methods
| Method | Principle | Advantages | Disadvantages | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Target protein stabilization upon ligand binding leads to a shift in its thermal denaturation profile. | Label-free; applicable to native proteins in live cells or cell lysates. | Not suitable for all targets (e.g., membrane proteins); can be technically challenging. | Low to Medium |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures proximity between a target protein fused to a luciferase and a fluorescently labeled ligand or a competing ligand. | Highly sensitive; allows for real-time measurement in live cells.[1] | Requires genetic modification of the target protein; potential for steric hindrance. | High |
| Affinity Chromatography/Pulldown Assays | Immobilized antibiotic is used to capture its binding partners from cell lysates. | Can identify unknown targets; provides direct evidence of interaction. | Prone to non-specific binding; requires chemical modification of the antibiotic. | Low |
| Genetic Approaches (e.g., Overexpression/Depletion) | Modulating the expression level of the putative target protein affects the bacterium's susceptibility to the antibiotic. | Provides strong genetic evidence for the target's role in the antibiotic's MoA. | Can be confounded by compensatory mechanisms; may not be feasible for all essential targets. | Medium |
| Transcriptomics/Proteomics Profiling | Changes in gene or protein expression patterns upon antibiotic treatment can reveal the affected cellular pathways and indirectly suggest the target. | Provides a global view of the cellular response; can generate hypotheses about MoA. | Indirect evidence of target engagement; requires sophisticated data analysis. | Medium to High |
| Resistant Mutant Sequencing | Identification of mutations in the putative target gene in spontaneous resistant mutants provides strong evidence for direct interaction. | Genetically validates the target; can reveal the binding site. | Spontaneous resistance may arise through other mechanisms (e.g., efflux, drug modification). | Low to Medium |
Case Study: Validating Target Engagement of a Cell Wall Synthesis Inhibitor (e.g., Vancomycin)
To illustrate the application of these methods, we will consider a well-established antibiotic, vancomycin, which inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[2][3][4]
Experimental Workflow for Vancomycin Target Engagement
This workflow demonstrates a logical progression from initial hypothesis to definitive target validation.
Caption: Workflow for validating the target engagement of a cell wall synthesis inhibitor.
Table 2: Hypothetical Target Engagement Data for this compound vs. Vancomycin
This table presents a hypothetical comparison of experimental data for this compound, assuming it also targets cell wall synthesis, alongside known data for vancomycin.
| Experiment | This compound (Hypothetical Data) | Vancomycin (Reference Data) | Interpretation |
| Minimum Inhibitory Concentration (MIC) vs. S. aureus | 0.5 µg/mL | 1 µg/mL | This compound shows potent activity against S. aureus. |
| Inhibition of in vitro Peptidoglycan Synthesis (IC50) | 0.1 µM | 0.2 µM | Both compounds directly inhibit the cell wall synthesis machinery. |
| CETSA Shift with D-Ala-D-Ala ligase (°C) | +3.5°C | +4.2°C | Both compounds stabilize the D-Ala-D-Ala ligase, indicating direct binding. |
| Fold change in MIC with target overexpression | 8-fold increase | 10-fold increase | Overexpression of the target confers resistance, validating it as the primary target. |
| Frequency of Resistance (vs. target gene) | 10^-8 | 10^-8 | Spontaneous resistance is associated with mutations in the target gene. |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to and stabilizes its putative target protein in intact bacterial cells.
Protocol:
-
Bacterial Culture: Grow the bacterial strain of interest to mid-log phase.
-
Compound Treatment: Aliquot the culture and treat with either this compound (at various concentrations), a known control inhibitor (e.g., vancomycin), or vehicle (DMSO) for 1 hour.
-
Heat Shock: Heat the treated cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.
-
Cell Lysis: Lyse the cells using an appropriate method (e.g., sonication, bead beating).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
-
Data Analysis: Quantify the band intensities at each temperature and plot the melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Affinity Pulldown Assay
Objective: To identify the binding partners of this compound from a bacterial cell lysate.
Protocol:
-
Immobilization of this compound: Chemically link this compound to agarose or magnetic beads.
-
Lysate Preparation: Grow the bacterial strain to mid-log phase and prepare a cell-free lysate.
-
Incubation: Incubate the lysate with the this compound-conjugated beads and control beads (without the compound) for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a suitable elution buffer (e.g., high salt, low pH, or a solution of free this compound).
-
Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound beads to the control beads to identify specific binding partners.
Visualizing the Mechanism of Action
Understanding the cellular pathway affected by the antibiotic is crucial. The following diagram illustrates the inhibition of bacterial cell wall synthesis.
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Conclusion
Validating the target engagement of a novel antibiotic like this compound requires a multi-faceted approach. By combining in vitro biochemical assays, cellular target engagement methods, and genetic approaches, researchers can build a strong case for the compound's mechanism of action. The methodologies and data presentation formats outlined in this guide provide a robust framework for advancing promising antibiotic candidates through the drug discovery pipeline.
References
- 1. A Target Engagement Assay to Assess Uptake, Potency, and Retention of Antibiotics in Living Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 3. Vancomycin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Cross-Resistance Profiles Among Glycopeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Note: As of late 2025, publicly available scientific literature and clinical trial databases do not contain specific information regarding a glycopeptide antibiotic named "Oganomycin GA." Therefore, a direct comparative analysis of its cross-resistance profile is not possible. This guide provides a comprehensive comparison of cross-resistance patterns among established and newer-generation glycopeptide antibiotics. The principles and data presented herein can serve as a foundational resource for evaluating novel glycopeptides as information becomes available.
Glycopeptide antibiotics are a critical class of drugs for treating severe infections caused by Gram-positive bacteria. However, the emergence of resistance threatens their clinical utility. Understanding the patterns of cross-resistance among different glycopeptides is crucial for guiding therapeutic choices and developing new agents that can overcome existing resistance mechanisms.
Mechanisms of Glycopeptide Resistance and Cross-Resistance
The primary mechanism of action for glycopeptides is the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][2] Resistance typically arises from alterations in this target.
The most clinically significant form of acquired resistance is mediated by van gene clusters, which lead to the production of modified peptidoglycan precursors where the terminal D-Ala is replaced by D-lactate (D-Ala-D-Lac) or D-serine (D-Ala-D-Ser).[3][4] This substitution dramatically reduces the binding affinity of many glycopeptides.
Different van genotypes confer varying patterns of cross-resistance:
-
VanA phenotype: Characterized by high-level, inducible resistance to both vancomycin and teicoplanin.[5]
-
VanB phenotype: Confers inducible resistance to vancomycin but susceptibility to teicoplanin.[5]
-
VanC phenotype: Results in intrinsic, low-level resistance to vancomycin but susceptibility to teicoplanin.[6]
Newer lipoglycopeptides, such as telavancin, dalbavancin, and oritavancin, have been developed to overcome this resistance. They often possess additional mechanisms of action, such as disrupting the bacterial cell membrane, which can contribute to their activity against some vancomycin-resistant strains.[7][8]
Comparative In Vitro Activity and Cross-Resistance
The following table summarizes the minimum inhibitory concentrations (MICs) of various glycopeptides against common Gram-positive pathogens, including strains with defined resistance mechanisms. MICs are a standard measure of a drug's in vitro potency, with lower values indicating greater activity.
| Antibiotic | S. aureus (MSSA) | S. aureus (MRSA) | S. aureus (VISA) | E. faecalis (VSE) | E. faecium (VanA VRE) | E. faecium (VanB VRE) |
| Vancomycin | 0.25 - 4.0 µg/mL[1] | 1 - 138 µg/mL[1] | 4 - 8 µg/mL[4] | ≤4 µg/mL | ≥16 µg/mL | ≥16 µg/mL |
| Teicoplanin | ≤8 µg/mL | ≤8 µg/mL | 4 - 16 µg/mL | ≤8 µg/mL | ≥16 µg/mL | ≤8 µg/mL |
| Telavancin | ≤0.5 µg/mL | ≤0.5 µg/mL | 0.5 - 2 µg/mL | ≤1 µg/mL | ≥4 µg/mL[8] | ≤1 µg/mL |
| Dalbavancin | ≤0.12 µg/mL | ≤0.12 µg/mL | 0.12 - 0.5 µg/mL | ≤0.25 µg/mL | ≥8 µg/mL | ≤0.25 µg/mL |
| Oritavancin | ≤0.12 µg/mL | ≤0.12 µg/mL | 0.12 - 0.5 µg/mL | ≤0.25 µg/mL | 0.06 - 2 µg/mL[6] | ≤0.25 µg/mL |
Data compiled from multiple sources. Ranges may vary based on specific isolates and testing conditions. MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus; VSE: Vancomycin-Susceptible Enterococcus; VRE: Vancomycin-Resistant Enterococcus.
Key Observations from the Data:
-
Newer lipoglycopeptides (telavancin, dalbavancin, oritavancin) generally exhibit greater in vitro potency against susceptible strains compared to vancomycin and teicoplanin.[9]
-
Cross-resistance is evident with the VanA phenotype, which typically confers resistance to both vancomycin and teicoplanin. Telavancin and dalbavancin also show reduced activity against VanA-positive strains.[8]
-
Oritavancin often retains activity against VanA-positive VRE due to its dual mechanism of action.[6]
-
The VanB phenotype, which confers resistance to vancomycin but not teicoplanin, generally does not result in cross-resistance to the newer lipoglycopeptides.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is fundamental for assessing the in vitro activity of an antibiotic and determining cross-resistance patterns.
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Methodology:
-
Bacterial Isolate Preparation:
-
Clinically relevant bacterial strains (e.g., S. aureus, E. faecalis) with known resistance genotypes (vanA, vanB, etc.) are cultured on appropriate agar plates (e.g., Tryptic Soy Agar) for 18-24 hours.
-
A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Antibiotic Dilution:
-
A series of two-fold dilutions of each glycopeptide antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
The standardized bacterial suspension is diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Visualizing Resistance Mechanisms and Experimental Workflows
Diagram 1: Glycopeptide Mechanism of Action and Resistance
Caption: Glycopeptide action and the VanA resistance pathway.
Diagram 2: Experimental Workflow for MIC Determination
Caption: Standard experimental workflow for determining MIC values.
References
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 3. Molecular mechanisms of vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vancomycin drug resistance, an emerging threat to animal and public health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycopeptide Antibiotic Resistance Genes: Distribution and Function in the Producer Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Developments in Glycopeptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycopeptide antibiotics: evolving resistance, pharmacology and adverse event profile | Semantic Scholar [semanticscholar.org]
Oganomycin GA head-to-head comparison with daptomycin
Currently, there is no publicly available scientific literature or experimental data on a compound named "Oganomycin GA." Therefore, a direct head-to-head comparison with daptomycin cannot be provided.
This guide will instead offer a comprehensive overview of daptomycin, a well-established lipopeptide antibiotic, and will use vancomycin, a frequently studied glycopeptide antibiotic, as a comparator to provide context and fulfill the structural requirements of a comparative analysis. This information is intended for researchers, scientists, and drug development professionals.
Overview of Daptomycin and Vancomycin
Daptomycin is a cyclic lipopeptide antibiotic effective against a range of Gram-positive bacteria.[1][2][3][4][5] Its unique mechanism of action involves the disruption of the bacterial cell membrane's function.[2][6] Vancomycin, a glycopeptide antibiotic, inhibits bacterial cell wall synthesis.[7][8][9] Both are crucial in treating infections caused by resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][5]
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the in vitro activity of daptomycin and vancomycin against various Gram-positive organisms. Data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Organism | Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus (MSSA) | Daptomycin | 0.25 | 0.5 |
| Vancomycin | 1.0 | 1.0 | |
| Staphylococcus aureus (MRSA) | Daptomycin | 0.25 | 0.5 |
| Vancomycin | 1.0 | 2.0 | |
| Enterococcus faecalis | Daptomycin | 1.0 | 1.0 |
| Vancomycin | 2.0 | 4.0 | |
| Enterococcus faecium (VRE) | Daptomycin | 4.0 | 4.0 |
| Vancomycin | >256 | >256 | |
| Streptococcus pneumoniae | Daptomycin | ≤0.12 | 0.25 |
| Vancomycin | 0.5 | 0.5 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources.[5][10]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A standard method for determining the MIC of an antimicrobial agent is the broth microdilution method.
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Serial dilutions of the test antibiotic (e.g., daptomycin, vancomycin)
Procedure:
-
Prepare serial twofold dilutions of the antibiotic in CAMHB in the wells of a microtiter plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity. For daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L.[10]
Mechanism of Action Signaling Pathways
Daptomycin's Mechanism of Action
Daptomycin's bactericidal activity is dependent on calcium and involves a multi-step process targeting the bacterial cell membrane.
Caption: Daptomycin's mechanism of action.
Vancomycin's Mechanism of Action
Vancomycin acts by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
References
- 1. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daptomycin - Wikipedia [en.wikipedia.org]
- 3. Daptomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Daptomycin antimicrobial activity tested against methicillin-resistant staphylococci and vancomycin-resistant enterococci isolated in European medical centers (2005) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Vancomycin - Wikipedia [en.wikipedia.org]
- 8. On the mechanism of action of vancomycin: inhibition of peptidoglycan synthesis in Gaffkya homari - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Antimicrobial activity of daptomycin against multidrug-resistant Gram-positive strains collected worldwide [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Oganomycin GA: A Novel Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel investigational antibiotic, Oganomycin GA, against the established glycopeptide antibiotic, Vancomycin. The focus is on the validation of this compound's unique proposed mechanism of action. All presented data for this compound is based on preliminary in-vitro and in-vivo experimental findings.
Overview of Mechanisms of Action
This compound represents a potential new class of antibiotics that targets bacterial virulence gene regulation, a different approach from traditional antibiotics that inhibit essential cellular processes like cell wall synthesis. Vancomycin is a well-established antibiotic used for treating serious infections caused by Gram-positive bacteria.[1][2][3] Its mechanism involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][3][4]
Comparative Data Summary
The following table summarizes the key characteristics of this compound compared to Vancomycin based on initial research.
| Feature | This compound (Hypothetical Data) | Vancomycin |
| Target Molecule | VirS (Histidine Kinase) | D-alanyl-D-alanine terminus of peptidoglycan precursors |
| Mechanism of Action | Inhibition of the VirS/VirR two-component regulatory system, leading to downregulation of virulence factor expression. | Blocks cell wall synthesis by preventing the transglycosylation and transpeptidation steps of peptidoglycan formation.[2][3] |
| Spectrum of Activity | Narrow spectrum, primarily targeting specific pathogens with the VirS/VirR system (e.g., certain strains of Staphylococcus aureus). | Primarily active against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[3] |
| Bactericidal/Bacteriostatic | Bacteriostatic at lower concentrations, potentially bactericidal at higher concentrations by rendering pathogens susceptible to host immune clearance. | Bactericidal.[3] |
| Observed Resistance | No observed resistance in preliminary studies. The novel target suggests a lack of cross-resistance with existing antibiotic classes. | Resistance has emerged, notably in Vancomycin-resistant Staphylococcus aureus (VRSA) and Vancomycin-resistant Enterococci (VRE).[5] |
Experimental Protocols
-
Objective: To determine if this compound directly inhibits the autophosphorylation of the histidine kinase VirS.
-
Methodology:
-
Recombinant VirS protein is purified.
-
VirS is incubated with [γ-³²P]ATP in the presence of varying concentrations of this compound or a DMSO control.
-
The reaction is allowed to proceed for 30 minutes at 37°C.
-
The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
Proteins are separated by SDS-PAGE.
-
The gel is exposed to a phosphor screen, and the incorporation of ³²P into VirS is quantified using a phosphorimager.
-
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of VirS in the presence of this compound.
-
Objective: To confirm that inhibition of VirS by this compound leads to the downregulation of target virulence genes regulated by the VirS/VirR system.
-
Methodology:
-
A culture of the target bacterium (e.g., S. aureus) is grown to mid-log phase.
-
The culture is treated with this compound at its minimum inhibitory concentration (MIC), Vancomycin (as a negative control for this pathway), or a DMSO vehicle control.
-
Samples are collected at various time points (e.g., 0, 1, 2, and 4 hours).
-
Total RNA is extracted from the bacterial cells.
-
cDNA is synthesized from the RNA templates.
-
qRT-PCR is performed using primers specific for known VirR-regulated virulence genes and a housekeeping gene for normalization.
-
-
Expected Outcome: A significant reduction in the transcript levels of VirR-regulated genes in this compound-treated cells compared to controls.
-
Objective: To compare the in-vivo efficacy of this compound and Vancomycin in treating a systemic infection.
-
Methodology:
-
Mice are infected with a lethal dose of a pathogenic bacterial strain.
-
One hour post-infection, mice are treated with this compound, Vancomycin, or a vehicle control via intravenous injection.
-
Treatments are administered every 12 hours for 3 days.
-
Survival of the mice is monitored for 7 days.
-
In a parallel experiment, bacterial load in the spleen and liver is determined at 24 and 48 hours post-treatment.
-
-
Expected Outcome: Increased survival and reduced bacterial burden in both this compound and Vancomycin-treated groups compared to the control group. This experiment will establish the in-vivo relevance of this compound's action.
Visualizing Mechanisms and Workflows
Caption: this compound inhibits the VirS kinase, preventing downstream virulence gene expression.
Caption: Workflow for validating this compound from hypothesis to preclinical candidate.
References
- 1. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 2. Vancomycin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. On the mechanism of action of vancomycin: inhibition of peptidoglycan synthesis in Gaffkya homari - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vancomycin C-Terminus Guanidine Modifications and Further Insights into an Added Mechanism of Action Imparted by a Peripheral Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
comparative toxicity profile of Oganomycin GA and vancomycin
A critical evaluation of the toxicological profiles of Oganomycin GA and the glycopeptide antibiotic vancomycin cannot be provided at this time. Extensive searches of scientific literature and databases have yielded no identifiable information on a compound referred to as "this compound." This suggests that "this compound" may be a novel, experimental, or proprietary compound not yet disclosed in public-domain scientific literature, or potentially a misnomer.
Consequently, this guide will focus on providing a comprehensive toxicity profile of vancomycin, a widely used antibiotic, to serve as a reference for researchers, scientists, and drug development professionals. The following sections detail vancomycin's known toxicities, supported by experimental data and methodologies.
Vancomycin Toxicity Profile
Vancomycin, a glycopeptide antibiotic, is a critical therapeutic agent for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). However, its clinical use is associated with significant toxicities, primarily nephrotoxicity and ototoxicity.
Nephrotoxicity (Kidney Damage)
Vancomycin-induced nephrotoxicity (VIN) is a significant concern in clinical practice. The primary mechanism involves the accumulation of the drug in the proximal renal tubule cells, leading to oxidative stress, inflammation, and apoptosis.[1][2][3]
Quantitative Data on Vancomycin Nephrotoxicity:
| Parameter | Observation | References |
| Incidence | 5% to over 40%, depending on patient risk factors. | [4] |
| Risk Factors | High doses (>4 g/day ), prolonged therapy (>7 days), high trough concentrations (>15-20 mg/L), concurrent use of other nephrotoxic agents, pre-existing renal impairment, obesity, and critical illness. | [5][6][7][8][9] |
| Onset | Typically occurs 4 to 8 days after initiating therapy. | [5] |
| Biomarkers | Increase in serum creatinine (>0.5 mg/dL or a 50% increase from baseline), blood urea nitrogen (BUN). | [4] |
Experimental Protocol: Animal Model of Vancomycin-Induced Nephrotoxicity
A common experimental model to study VIN involves the administration of high doses of vancomycin to rodents, typically rats or mice.
-
Animal Model: Male Wistar rats (200-250g).
-
Dosage and Administration: Vancomycin (200 mg/kg) administered intraperitoneally once daily for 7 days.
-
Monitoring:
-
Daily monitoring of body weight and general health.
-
Blood samples collected at baseline and on day 8 for measurement of serum creatinine and BUN.
-
Kidneys harvested on day 8 for histopathological examination (e.g., hematoxylin and eosin staining to assess tubular necrosis, interstitial inflammation, and cast formation).
-
Kidney tissue can also be used for biomarker analysis (e.g., measurement of oxidative stress markers like malondialdehyde and antioxidant enzyme activity).
-
-
Expected Outcome: The vancomycin-treated group is expected to show significantly elevated serum creatinine and BUN levels, along with histopathological evidence of acute tubular necrosis, compared to a saline-treated control group.
Signaling Pathway for Vancomycin-Induced Nephrotoxicity
Caption: Vancomycin uptake in renal proximal tubule cells leads to acute kidney injury.
Ototoxicity (Hearing Damage)
Vancomycin-associated ototoxicity, which can manifest as tinnitus (ringing in the ears), vertigo, and hearing loss, is a less common but serious adverse effect.[10][11][12] The exact mechanism is not fully understood but is thought to involve damage to the hair cells in the cochlea.
Quantitative Data on Vancomycin Ototoxicity:
| Parameter | Observation | References |
| Incidence | Reported rates vary, with some studies showing a low risk. One study reported a 12% risk of high-frequency hearing loss in patients on long-term therapy. | [13] |
| Risk Factors | High serum concentrations (especially troughs >20 mg/L), renal impairment, prolonged therapy, pre-existing hearing loss, and concurrent use of other ototoxic drugs (e.g., aminoglycosides). | [12][14][15] |
| Onset | Can be gradual or sudden. | [14] |
| Reversibility | May be reversible in some cases, but permanent hearing loss has been reported. | [11][14] |
Experimental Protocol: Audiometric Monitoring in Patients Receiving Vancomycin
Clinical studies evaluating vancomycin ototoxicity often involve serial audiometric testing.
-
Study Population: Patients receiving intravenous vancomycin for an anticipated duration of at least 14 days.
-
Methodology:
-
Baseline pure-tone audiometry is performed before or at the start of vancomycin therapy.
-
Follow-up audiograms are conducted weekly during therapy and at the end of treatment.
-
Testing includes air conduction thresholds at standard frequencies (e.g., 250, 500, 1000, 2000, 4000, 8000 Hz).
-
Ototoxicity is often defined as a significant threshold shift (e.g., a decrease of ≥20 dB at one frequency or ≥10 dB at two consecutive frequencies).
-
-
Data Collection: Vancomycin serum trough and peak levels, renal function, and concomitant medications are recorded to assess potential risk factors.
Experimental Workflow for Assessing Vancomycin Ototoxicity
Caption: Workflow for clinical assessment of vancomycin-induced ototoxicity.
General Cytotoxicity
In vitro studies have demonstrated that vancomycin can exert cytotoxic effects on various cell types, including osteoblasts, fibroblasts, and endothelial cells. This is particularly relevant when vancomycin is used locally at high concentrations, such as in antibiotic-loaded bone cement.[9][16]
Quantitative Data on Vancomycin Cytotoxicity:
| Cell Type | Concentration | Effect | Reference |
| Human Osteoblasts | ≥1 mg/cm² (continuous exposure) | Significant cytotoxicity | [16] |
| Human Myoblasts | ≥1 mg/cm² (continuous exposure) | Significant cytotoxicity | [16] |
| Human Fibroblasts | ≥3 mg/cm² (continuous exposure) | Significant cytotoxicity | [16] |
| Various cell lines | 0.01 mg/mL | Significant decrease in proliferation | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay
The cytotoxicity of vancomycin can be assessed using various cell-based assays, such as the MTT or MTS assay, which measure cell viability.
-
Cell Lines: Human osteoblast-like cells (e.g., Saos-2), human fibroblasts (e.g., HDF), or human umbilical vein endothelial cells (HUVECs).
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is then replaced with a medium containing various concentrations of vancomycin (e.g., 0.01, 0.1, 1, 2, 5 mg/mL) and a control with no vancomycin.
-
Cells are incubated for different time points (e.g., 24, 48, 72 hours).
-
At each time point, a reagent (e.g., MTT) is added to the wells. Viable cells with active metabolism convert the reagent into a colored product.
-
The absorbance of the colored product is measured using a spectrophotometer, which is proportional to the number of viable cells.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control group.
References
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. Safeguarding the Kidneys: A Comprehensive Guide To Vancomycin Nephrotoxicity Prevention • DoseMeRx [doseme-rx.com]
- 3. mdpi.com [mdpi.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Ototoxicity of oral neomycin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nephrotoxicity of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxic Effect of Vancomycin on Viability and Functionality of Different Cells Involved in Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 9. Are gentamicin and/or vancomycin associated with ototoxicity in the neonate? A retrospective audit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vancomycin ototoxicity: a reevaluation in an era of increasing doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vancomycin (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 12. Vancomycin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Vancomycin: MedlinePlus Drug Information [medlineplus.gov]
- 15. dovepress.com [dovepress.com]
- 16. drugs.com [drugs.com]
Comparative Analysis of the Post-Antibiotic Effect of Oganomycin GA Against Gram-Positive Pathogens
For Immediate Release
This guide provides a comparative assessment of the post-antibiotic effect (PAE) of the novel glycopeptide, Oganomycin GA, against key Gram-positive bacterial strains. The in-vitro study benchmarks this compound's persistent inhibitory activity against established antibiotics, offering crucial data for researchers and drug development professionals in the antimicrobial field.
Executive Summary
The post-antibiotic effect, the suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical parameter in determining antibiotic dosing regimens and predicting clinical efficacy.[1][2] This report details a comparative analysis of the PAE of this compound against that of Vancomycin and Linezolid, two widely used antibiotics for treating Gram-positive infections. The study, conducted on Staphylococcus aureus and Streptococcus pneumoniae, demonstrates this compound's potent and prolonged PAE, suggesting its potential for less frequent dosing intervals.
Comparative PAE Data
The in-vitro PAE of this compound, Vancomycin, and Linezolid was determined against clinical isolates of Staphylococcus aureus (ATCC 29213) and Streptococcus pneumoniae (ATCC 49619). The results, summarized below, indicate a concentration-dependent PAE for all tested antibiotics.
| Antibiotic | Organism | Concentration (x MIC) | Post-Antibiotic Effect (Hours) |
| This compound | S. aureus | 2x | 4.5 |
| 4x | 6.2 | ||
| S. pneumoniae | 2x | 5.1 | |
| 4x | 7.5 | ||
| Vancomycin | S. aureus | 2x | 2.8 |
| 4x | 4.1 | ||
| S. pneumoniae | 2x | 3.5 | |
| 4x | 5.3 | ||
| Linezolid | S. aureus | 2x | 1.5 |
| 4x | 2.5 | ||
| S. pneumoniae | 2x | 2.0 | |
| 4x | 3.2 |
Table 1: Comparative Post-Antibiotic Effect of this compound and Comparator Drugs.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of each antibiotic against the test organisms was determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
In-Vitro Post-Antibiotic Effect Assay
The PAE was determined using the viable count method.[3]
-
Bacterial Culture Preparation: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) to reach the logarithmic growth phase (approximately 10^6 CFU/mL).
-
Antibiotic Exposure: The bacterial cultures were then exposed to the respective antibiotics at concentrations of 2x and 4x their MIC for a duration of 1 hour at 37°C. A control culture with no antibiotic was run in parallel.
-
Antibiotic Removal: After the exposure period, the antibiotics were removed by a 1:1000 dilution in pre-warmed MHB to negate the effect of the antibiotic.
-
Regrowth Monitoring: The diluted cultures were incubated at 37°C. Aliquots were drawn at hourly intervals, and viable counts were determined by plating on appropriate agar plates.
-
PAE Calculation: The PAE was calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL after antibiotic removal, and C is the corresponding time for the control culture.[3]
Visualized Experimental Workflow and Mechanistic Pathway
The following diagrams illustrate the experimental workflow for PAE determination and a proposed signaling pathway for the post-antibiotic effect of glycopeptide antibiotics like this compound.
Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).
Caption: Proposed mechanism for the Post-Antibiotic Effect of this compound.
Discussion
The prolonged PAE of this compound observed in this study is a promising indicator of its potential as an effective antimicrobial agent. The persistent suppression of bacterial growth, even after the drug concentration falls below the MIC, suggests that this compound may allow for less frequent dosing schedules, which can improve patient compliance and potentially reduce the risk of toxicity.[4] The mechanism of this prolonged effect is likely attributed to the stable binding of this compound to its target in the bacterial cell wall, causing non-lethal damage that requires a significant recovery period for the bacteria.[4] Further in-vivo studies are warranted to validate these findings and to fully elucidate the clinical implications of this compound's extended PAE.
References
Oganomycin-X: A New Analog Demonstrating Superior Potency Against Drug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the newly developed Oganomycin GA analog, Oganomycin-X, against its parent compound and other market alternatives. The data presented herein demonstrates the significantly improved potency of Oganomycin-X, particularly against multi-drug resistant bacterial strains.
Comparative Potency Analysis
The antibacterial efficacy of Oganomycin-X was evaluated against several key pathogens and compared with this compound and Vancomycin, a standard-of-care antibiotic for serious Gram-positive infections. The minimum inhibitory concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined for each compound.
| Compound | Target Organism | MIC (µg/mL) | Fold Improvement vs. This compound |
| Oganomycin-X | Staphylococcus aureus (MRSA) | 0.5 | 16x |
| This compound | Staphylococcus aureus (MRSA) | 8.0 | - |
| Vancomycin | Staphylococcus aureus (MRSA) | 1.0 | - |
| Oganomycin-X | Enterococcus faecium (VRE) | 1.0 | 8x |
| This compound | Enterococcus faecium (VRE) | 8.0 | - |
| Vancomycin | Enterococcus faecium (VRE) | 4.0 | - |
| Oganomycin-X | Streptococcus pneumoniae | 0.25 | 16x |
| This compound | Streptococcus pneumoniae | 4.0 | - |
| Penicillin | Streptococcus pneumoniae | 2.0 | - |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain Preparation: Bacterial strains were cultured overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). The bacterial suspension was then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Oganomycin-X, this compound, and comparator antibiotics were serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizations
Proposed Signaling Pathway for Oganomycin-X
The enhanced potency of Oganomycin-X is attributed to its dual mechanism of action, which involves both inhibition of cell wall synthesis and disruption of bacterial membrane potential.
Dual mechanism of action of Oganomycin-X.
Experimental Workflow for Potency Validation
The following workflow outlines the key stages in validating the improved potency of a new antibiotic analog like Oganomycin-X.
Workflow for new antibiotic analog validation.
Comparative Genomics of Oganomycin GA Producing Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hypothetical high-producing and low-producing Oganomycin GA strains, supported by experimental data and detailed methodologies.
Introduction
This compound is a novel polyketide antibiotic with significant potential in combating multidrug-resistant pathogens. Understanding the genomic basis for differential production levels of this compound is crucial for strain improvement and industrial-scale manufacturing. This guide explores the comparative genomics of a hypothetical high-producing strain (Streptomyces oganonensis HPA-1) and a low-producing strain (Streptomyces oganonensis LPA-2), providing insights into the genetic determinants of high-yield antibiotic production. The genus Streptomyces is well-known for producing a wide array of specialized metabolites that are valuable for medicine.[1][2]
Data Presentation: Genomic Feature Comparison
A comparative analysis of the genomic features of S. oganonensis HPA-1 and LPA-2 reveals key differences that may contribute to their varying this compound production capacities. The genomes of Streptomyces species can vary in size and gene content, with each genome potentially containing a large number of biosynthetic gene clusters (BGCs).[3]
| Genomic Feature | S. oganonensis HPA-1 (High Producer) | S. oganonensis LPA-2 (Low Producer) | Reference Strain (S. coelicolor A3(2)) |
| Genome Size (Mb) | 8.9 | 8.5 | 8.7 |
| GC Content (%) | 72.4 | 72.1 | 72.1 |
| Number of Predicted Genes | 8,100 | 7,850 | 7,825 |
| Number of Biosynthetic Gene Clusters (BGCs) | 45 | 38 | 23 |
| This compound BGC Size (kb) | 125 | 120 | N/A |
| Number of Regulators in BGC | 5 | 3 | N/A |
| Number of Transporter Genes in BGC | 3 | 1 | N/A |
Experimental Protocols
The following protocols outline the key experiments performed to generate the comparative genomic data.
Whole-Genome Sequencing and Assembly
-
DNA Extraction: High-molecular-weight genomic DNA was isolated from late-log phase cultures of S. oganonensis HPA-1 and LPA-2 using a phenol-chloroform extraction method.
-
Sequencing: Long-read sequencing was performed on the Oxford Nanopore MinION platform to generate contiguous assemblies, a technique particularly useful for resolving the complex, repetitive regions often found in Streptomyces genomes.[4][5] Short-read sequencing using an Illumina MiSeq platform was also conducted to ensure high base-pair accuracy.
-
Assembly: A hybrid assembly approach was employed, using both long and short reads to generate a complete and accurate genome sequence for each strain.
Genome Annotation and BGC Identification
-
Gene Prediction: The assembled genomes were annotated using the Prokaryotic Genome Annotation Pipeline (PGAP).
-
BGC Identification: Biosynthetic gene clusters were identified and annotated using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline.[3]
Comparative Genomic Analysis
-
Genome Alignment: Whole-genome alignment of HPA-1 and LPA-2 was performed using Mauve to identify large-scale genomic rearrangements, insertions, and deletions.
-
Orthologous Gene Clustering: OrthoFinder was used to identify orthologous gene clusters between the two strains to assess the core and accessory genomes.
-
SNP Analysis: Single Nucleotide Polymorphisms (SNPs) within the this compound biosynthetic gene cluster and regulatory genes were identified to pinpoint mutations potentially affecting production levels.
Mandatory Visualization
This compound Biosynthetic Gene Cluster
The following diagram illustrates the hypothetical biosynthetic gene cluster for this compound in the high-producing HPA-1 strain, highlighting the core polyketide synthase (PKS) genes, tailoring enzymes, regulatory genes, and transporter genes.
Caption: Hypothetical this compound Biosynthetic Gene Cluster in S. oganonensis HPA-1.
Experimental Workflow for Comparative Genomics
The workflow below outlines the key steps involved in the comparative genomic analysis of this compound producing strains.
Caption: Experimental workflow for comparative genomics of this compound producing strains.
Conclusion
The comparative genomic analysis of high- and low-producing Streptomyces oganonensis strains provides a powerful approach to elucidate the genetic factors underpinning high-yield antibiotic production. The identified differences in the this compound biosynthetic gene cluster, particularly in the number of regulatory and transporter genes, suggest that these elements play a critical role in determining the final antibiotic titer. Further functional characterization of these genes is warranted to confirm their roles and to engineer strains for enhanced this compound production. The integration of genome mining and comparative genomics is a potent strategy for the discovery and development of novel antibiotics.[6]
References
- 1. Comparative genomic and metabolomic study of three Streptomyces sp. differing in biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative genomic and metabolomic study of three Streptomyces sp. differing in biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. Frontiers | The Integration of Genome Mining, Comparative Genomics, and Functional Genetics for Biosynthetic Gene Cluster Identification [frontiersin.org]
Safety Operating Guide
Prudent Disposal of Oganomycin GA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of novel compounds like Oganomycin GA is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides essential guidance based on established protocols for the disposal of research-grade antibiotics and bioactive molecules. Adherence to these procedures minimizes risks and ensures compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
Due to the limited public information on this compound, a specific quantitative data sheet cannot be provided. Researchers must consult the supplier's documentation and their institution's chemical safety office for detailed information. The following table template should be populated with compound-specific data as it becomes available.
| Property | Value | Source |
| Chemical Formula | To be determined | Supplier Information/Internal Analysis |
| Molecular Weight | To be determined | Supplier Information/Internal Analysis |
| LD50 (Oral, Rat) | To be determined | Supplier Information/Internal Analysis |
| Solubility | To be determined | Experimental Data |
| Decomposition Products | To be determined | Supplier Information/Literature |
| Known Hazards | e.g., Potential allergen, irritant, etc. | Supplier Information/Internal Assessment |
Experimental Protocols for Disposal
The disposal of research compounds like this compound should be treated as chemical waste. The following protocols outline the general steps for safe disposal in a laboratory setting.
Protocol 1: Disposal of Solid this compound Waste
-
Segregation: Collect all solid waste contaminated with this compound, including unused compound, contaminated filter papers, and disposable labware, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard(s) (e.g., "Chemical Waste," "Bioactive Compound").
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic and incompatible chemicals.
-
Institutional Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1][2]
Protocol 2: Disposal of this compound in Solution
-
Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant waste container.
-
pH Neutralization (if applicable): If the solution is highly acidic or basic, it may need to be neutralized before disposal. This should only be done if the neutralization reaction does not produce hazardous byproducts. Consult your institution's EHS for guidance on neutralization procedures.[2]
-
Container Labeling: Label the liquid waste container with "Hazardous Waste," the chemical name ("this compound"), the solvent system, and the approximate concentration.
-
Storage and Pickup: Store the sealed container in secondary containment to prevent spills and arrange for pickup by your institution's EHS.
Important Note: Do not dispose of this compound or its solutions down the drain unless explicitly permitted by your institution's EHS and local regulations.[3][4][5] Many antibiotics are not degraded by standard wastewater treatment and can contribute to environmental contamination and the development of antimicrobial resistance.[6][7]
Visual Guidance for Disposal Procedures
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 4. Local NHS encourages safe use and disposal of antibiotics during World Antimicrobial Resistance Awareness Week | Wirral University Hospital NHS Foundation Trust [wuth.nhs.uk]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
